Product packaging for Aluminium fluoride(Cat. No.:CAS No. 17949-86-9)

Aluminium fluoride

Cat. No.: B100371
CAS No.: 17949-86-9
M. Wt: 83.976748 g/mol
InChI Key: KLZUFWVZNOTSEM-UHFFFAOYSA-K
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Description

Significance and Historical Context in Advanced Materials Science Research

Aluminium fluoride (B91410) (AlF₃) is an inorganic compound that has long been indispensable in the metallurgical industry. wikipedia.orgextramarks.com Historically, its most significant application is as a crucial additive in the Hall-Héroult process for the electrolytic production of aluminium metal. noahchemicals.comicsoba.org In this process, AlF₃, along with cryolite (B1665278), lowers the melting point of alumina (B75360) (aluminium oxide) and increases the conductivity of the electrolyte bath, which significantly reduces the energy consumption of aluminium smelting. wikipedia.orgicsoba.orgnoahchemicals.com This foundational role in one of the world's most critical industrial processes established its importance.

Beyond metallurgy, the unique properties of aluminium fluoride have made it a subject of interest in materials science. Its chemical and thermal stability, coupled with specific optical properties, laid the groundwork for its exploration in ceramics, glass manufacturing, and catalysis. noahchemicals.com Early research focused on its function as a fluxing agent in ceramics and its ability to improve the properties of specialty glasses. noahchemicals.comnoahchemicals.com More recently, the focus has shifted towards harnessing its properties at a more advanced level, particularly its strong Lewis acidity, which has opened new avenues in catalysis research. researchgate.netgychbjb.com

Overview of Current Research Landscape and Emerging Trends in this compound Science

The current research landscape for this compound is dynamic, with a strong emphasis on developing materials for high-technology applications. A major trend is the synthesis and application of high-surface-area (HS-AlF₃) and amorphous forms of the compound. researchgate.netrsc.org These materials exhibit exceptionally high Lewis acidity, making them powerful solid acid catalysts for a variety of chemical reactions, including C–H and C–F bond activation. researchgate.netrsc.org

Emerging trends are concentrated in the energy sector. Researchers are actively investigating this compound's potential in next-generation energy storage and conversion systems. One of the most promising areas is its use in molten salt reactors (MSRs), where it is a component of fluoride salt coolants. neimagazine.cominl.gov These salts offer high thermal stability and allow reactors to operate at higher temperatures and lower pressures than traditional water-cooled reactors. inl.govuts.edu.au

Furthermore, this compound is at the center of breakthroughs in battery technology. Recent studies have demonstrated that incorporating an inert this compound framework can create a stable, solid-state electrolyte for aluminum-ion (Al-ion) batteries. metaltechnews.comacs.orgbioengineer.org This innovation addresses key challenges of conventional liquid electrolytes, such as corrosion and poor stability, potentially leading to safer, longer-lasting, and more cost-effective energy storage solutions. metaltechnews.comthecooldown.comsciencedaily.com The development of AlF₃ nanowires and other nanostructures is also being explored for applications in electronics and optical systems. nanorh.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlF3 B100371 Aluminium fluoride CAS No. 17949-86-9

Properties

Key on ui mechanism of action

Fluoride is very reactive and capable of inhibiting a number of enzymes, including preglycolytic enzymes, phosphatases, and cholinesterase. The result is inhibition of cellular glucose phosphorylation (hence subsequent glycolysis) and respiration and increased sensitivity of cholinergic mechanisms to acetylcholinesterase. /Sodium fluoride/
Inhibition of one or more enzymes controlling cellular glycolysis (and perhaps respiration) may result in a critical lesion. ... Binding or precipitation of calcium as calcium fluoride ... Suggested as mechanism underlying many diverse signs & symptoms in fluoride poisoning, particularly if death is delayed. ... At least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/
Aluminum fluoride (AlF4-) inhibited guanine nucleotide-activated phospholipase D (PLD) in rat submandibular gland cell-free lysates in a concentration-dependent response. This effect was consistent in permeabilized cells with endogenous phospholipid PLD substrates. Inhibition was not caused by either fluoride or aluminum alone and was reversed by aluminum chelation. Inhibition of PLD by aluminum fluoride was not mediated by cAMP, phosphatases 1, 2A or 2B, or phosphatidate phosphohydrolase. AlF4- had a similar inhibitory effect on rArf-stimulated PLD, but did not block the translocation of Arf from cytosol to membranes, indicating a post-GTP-binding-protein site of action. Oleate-sensitive PLD, which is not guanine nucleotide-dependent, was also inhibited by AlF4-, supporting a G protein-independent mechanism of action. A submandibular Golgi-enriched membrane preparation had high PLD activity which was also potently inhibited by AlF4-, leading to speculation that the known fluoride inhibition of Golgi vesicle transport may be PLD-mediated.
Aluminum fluoride (AlF(4)(-)) inhibited phospholipase D (PLD) purified from cabbage in both PIP(2)-dependent and PIP(2)-independent assays. ... Enzyme kinetic studies confirmed that PLD followed Hill kinetics, characteristic for allosteric enzymes, with an apparent Hill coefficient (n(app)) of 3.8, indicating positive cooperativity among multiple substrate-binding sites and suggesting possible functional oligomerization of the enzyme. AlF(4)(-) modification of PLD kinetics was consistent with a competitive mode of enzyme inhibition.
... Here we present the isolation of a stable Ras x GDP- x AlF4- x GAP ternary complex by gel filtration. In addition, we generalise the association of AlF4- with the small GTP-binding proteins by demonstrating ternary complex formation for the Cdc42, Rap and Ran proteins in the presence of their respective GAP proteins.
...The myometrial response to aluminum fluoride (AlF4-), which by-passes receptors and directly activates G proteins /was investigated/. Eight rats were equally divided between a normoxic control group and a treatment group (exposure to chronic hypoxia, 10.5% O2, on day 19 and maintained until day 21 of gestation). On day 21, multiple myometrial strips were collected from each animal and mounted in a standard muscle bath preparation in Krebs buffer at 37 °C. Following equilibration, tissues were exposed to increasing doses of AlF4- (0.5 mM to 6 mM). Contractile tensions were analyzed by on-line computer, and data were normalized to cross-sectional area. Emax values did not differ between the two groups (160+/-15 vs. 168+/-7 for control and hypoxic groups, respectively, p>0.05). The slopes of the dose response curves and pD2 were also unaffected. Myometrial tissues from both normoxic and hypoxic rats showed similar efficacy and sensitivity to AlF4-.

CAS No.

17949-86-9

Molecular Formula

AlF3

Molecular Weight

83.976748 g/mol

IUPAC Name

aluminum;trifluoride

InChI

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3

InChI Key

KLZUFWVZNOTSEM-UHFFFAOYSA-K

impurities

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium

SMILES

[F-].[F-].[F-].[Al+3]

Canonical SMILES

[F-].[F-].[F-].[Al+3]

Color/Form

White, hexagonal crystals

density

2.88 at 77 °F (USCG, 1999)
3.10
2.9 g/cm³

melting_point

1291 °C

Other CAS No.

7784-18-1

physical_description

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL.
DryPowder;  DryPowder, OtherSolid;  OtherSolid
HYGROSCOPIC WHITE OR COLOURLESS CRYSTALS.

Pictograms

Acute Toxic; Irritant; Health Hazard

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

In water, 0.559 g/100 mL @ 25 °C
Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect.
INSOL IN ALC & ACETONE
Solubility in water, g/100ml at 20 °C: 0.5

Synonyms

aluminum fluoride
aluminum trifluoride

vapor_pressure

1 mm Hg @ 1238 °C
Vapor pressure, Pa at 1238 °C: 133

Origin of Product

United States

Advanced Synthesis Methodologies for Aluminium Fluoride and Its Derivatives

High-Surface Area Aluminium Fluoride (B91410) (HS-AlF₃) Synthesis Approaches

High surface area aluminium fluoride (HS-AlF₃) is a material of significant interest, primarily for its applications in catalysis, where its strong Lewis acidity is a key attribute. amazon.comrsc.orgscispace.com The synthesis of HS-AlF₃ aims to maximize the specific surface area, which often leads to enhanced catalytic performance. researchgate.net

The non-aqueous fluorolytic sol-gel process is a prominent method for synthesizing amorphous HS-AlF₃. amazon.comrsc.org This approach is noted for producing this compound with exceptionally high surface areas and strong Lewis acidity, comparable to superacids like SbF₅. amazon.com The synthesis typically involves the reaction of an aluminium precursor, such as an aluminium alkoxide, with anhydrous hydrogen fluoride (HF) in an organic solvent. amazon.comrsc.org

The general reaction can be described as a stepwise replacement of alkoxide groups by fluoride ions. rsc.org This process leads to the formation of metal alkoxide fluoride clusters and eventually a sol, which can be processed into a xerogel. rsc.orgscispace.com A crucial subsequent step is the post-treatment of the amorphous precursor, which involves heating in a stream of a mild fluorinating agent to remove residual organic groups and fully develop the material's properties. rsc.org The ethylene (B1197577) glycol-mediated sol-gel process is a variation of this method, which can produce nano AlF₃ with high surface areas and thermal stability, though with different acidic properties compared to the standard fluorolytic route. rsc.org

The properties of HS-AlF₃ are highly dependent on the synthesis conditions. The fluorolytic sol-gel route can yield materials with distinctly different characteristics compared to classically prepared aluminium fluorides. rsc.orgscispace.com

Table 1: Comparison of AlF₃ Synthesis via Sol-Gel Routes

Synthesis RoutePrecursor ExampleKey Process StepsResulting MaterialKey Properties
Fluorolytic Sol-Gel Aluminium alkoxide1. Fluorination with anhydrous HF in organic solvent. 2. Gelation. 3. Post-fluorination/heating. amazon.comrsc.orgAmorphous HS-AlF₃Extremely strong Lewis acidity, high surface area. amazon.com
Ethylene Glycol-Mediated Sol-Gel Not specified1. EG-mediated sol-gel process. 2. Post-fluorination or calcination. rsc.orgNano AlF₃ with AlF₆, AlO₆₋ₓFₓ, and AlO₆ species.High surface area, high concentration of acid sites, improved thermal stability. rsc.org

The carbon template-assisted method is an effective strategy for producing thermally stable, high surface area α-AlF₃. researchgate.net This "hard template" approach involves several distinct steps:

Template Preparation : A carbon template is created, for instance, by impregnating γ-Al₂O₃ with a sucrose (B13894) solution followed by thermal treatment under an inert atmosphere (e.g., N₂) at temperatures around 450°C. researchgate.net This results in a C@γ-Al₂O₃ composite.

Fluorination : The composite is then treated with a fluorine source, such as anhydrous hydrogen fluoride (HF), at elevated temperatures (e.g., 400°C). This step converts the alumina (B75360) within the template to this compound, forming a C@α-AlF₃ intermediate. researchgate.net The fluorination temperature is a critical parameter; while higher temperatures favor the formation of the α-AlF₃ phase, they can also lead to a decrease in the final surface area.

Template Removal : The carbon template is subsequently removed by combustion at high temperatures (e.g., 425°C in oxygen), yielding the final high surface area α-AlF₃ product.

This method can produce α-AlF₃ with a significantly higher surface area (e.g., 66 m²/g) compared to that prepared by direct fluorination of γ-Al₂O₃ (e.g., 17 m²/g). The resulting material is noted for its thermal stability, making it suitable for high-temperature applications.

Table 2: Key Parameters in Carbon Template-Assisted Synthesis of α-AlF₃

ParameterConditionEffectSource
Fluorination Temperature 350°C103 m²/g surface area
375°C87 m²/g surface area
400°C66 m²/g surface area
450°C60 m²/g surface area
Carbon Removal Temperature 425°CEffective removal of carbon template

A straightforward and novel route to high surface area AlF₃ involves synthesis from an aqueous phase. researchgate.net In this method, a precursor like Al₂O₃ is dissolved in aqueous hydrofluoric acid. The this compound is then re-precipitated as a hydrated form, typically this compound trihydrate (AlF₃·3H₂O). researchgate.net

The crucial final step is the controlled thermal decomposition of the hydrated precipitate. researchgate.net This dehydration process, when carefully controlled, results in thermally stable AlF₃ with high specific surface areas, ranging from 60 to 120 m²/g depending on the treatment temperature (up to 450°C). researchgate.net Similarly, neutralizing hydrofluoric acid with aluminium hydroxide (B78521) at 90–95 °C yields AlF₃·H₂O, which can then be dehydrated at 350°C to form AlF₃. preprints.orgresearchgate.net The thermal decomposition of metal-trifluoroacetate precursors is another related pathway, where controlling the decomposition kinetics is vital to the quality of the final product. researchgate.net Sample Controlled Thermal Analysis (SCTA) is a technique that can be employed to achieve precise control over the synthesis of materials during thermal decomposition. researchgate.net

Table 3: Properties of AlF₃ from Aqueous Precipitation and Thermal Decomposition

PrecursorPrecipitation MethodDecomposition TemperatureFinal ProductSpecific Surface Area
Al₂O₃ in aqueous HFRe-precipitationUp to 450°CThermally stable AlF₃60-120 m²/g researchgate.net
Al(OH)₃ in aqueous HFNeutralization350°CAlF₃Not specified preprints.orgresearchgate.net

Carbon Template-Assisted Fabrication Methods

Nanostructured this compound Synthesis

The synthesis of this compound with defined nanostructures, such as one-dimensional (1D) nanowires and nanorods, opens up new functionalities and applications for the material. mdpi.comresearchgate.net These nanostructures are characterized by a high surface-to-volume ratio. preprints.org

One-dimensional (1D) AlF₃ structures like nanowires (NWs) and nanorods (NRs) are promising for various applications due to their high surface-to-volume ratio. preprints.orgresearchgate.net Several methods have been developed for their synthesis.

A simple and cost-effective method involves the direct reaction of metallic aluminium with an aqueous hydrofluoric acid solution under normal conditions. researchgate.netmdpi.com This approach avoids the need for complex precursors or extreme reaction parameters. mdpi.com The morphology and dimensions of the resulting nanowires can be influenced by the concentration of the hydrofluoric acid solution. mdpi.comresearchgate.net For instance, nanowires with an average height of 1 µm have been produced using this method. preprints.org

Another approach is the large-scale solution growth of α-AlF₃·3H₂O nanorods under low supersaturation conditions. researchgate.net These as-synthesized nanorods can then be converted into porous β-AlF₃ nanorods through moderate thermal treatment (e.g., 5 hours at 500°C). researchgate.net Electron microscopy analysis has shown that nanorods produced under optimized conditions have an average length of 1.9 µm and a diameter of 223 nm. researchgate.net

The fluorolytic sol-gel synthesis method has been successfully extended beyond binary metal fluorides like AlF₃ to produce more complex nanoscale metal fluorides. mdpi.comnih.gov This allows for the synthesis of ternary and quaternary alkaline earth metal fluorides, such as CaAlF₅, Ca₂AlF₇, and LiMgAlF₆. mdpi.comnih.gov These complex metal fluorides are of interest for applications in ceramics and luminescence. mdpi.com

The synthesis can be adapted by using different precursors, including metal chlorides, which are often more soluble and easier to handle than metal alkoxides. nih.gov For example, using Al(OⁱPr)₃ and CaCl₂ in ethanol (B145695) favors the formation of transparent ternary calcium fluoroaluminate sols. mdpi.comnih.gov The formation of these complex nanoscopic metal fluorides has been proven to occur even at room temperature, which can then be transformed into microcrystalline compounds by thermal treatment. nih.gov This demonstrates the versatility of the non-aqueous fluorolytic sol-gel approach as a universal synthesis route for a wide variety of complex metal fluoride systems. nih.govresearchgate.net

One-Dimensional Nanostructures (e.g., AlF₃ Nanowires)

Thin Film Deposition Techniques for this compound

The fabrication of high-quality, thin films of this compound (AlF₃) is critical for its application in optics, electronics, and battery technologies. These applications demand precise control over film thickness, conformity, and purity, which has driven the development of advanced deposition techniques.

Atomic Layer Deposition (ALD) is a premier technique for depositing thin and conformal films, relying on sequential, self-limiting surface reactions. google.com This method is particularly advantageous for creating uniform AlF₃ coatings on complex topographies.

The choice of precursors is fundamental to the ALD process, dictating reaction temperatures, growth rates, and film purity.

The process involves a competition between AlF₃ deposition and aluminium oxide (Al₂O₃) etching, which is highly dependent on temperature. aip.org At lower temperatures (e.g., < 200°C), HF molecules adsorb onto the surface. The subsequent TMA pulse reacts with the adsorbed HF, leading to the formation of AlF(CH₃)₂ and AlF₂(CH₃) surface species. These species are then converted to AlF₃ during the next HF exposure, resulting in film growth. aip.org As the temperature increases (>250°C), conditions begin to favor the etching of Al₂O₃ rather than the deposition of AlF₃. researchgate.net The growth process is self-limiting, and studies using an HF-pyridine source have shown a maximum mass gain per cycle at around 100°C. researchgate.net

The reaction mechanism is complex. In situ studies reveal that AlF₃ is formed during both precursor pulses, which contributes to a high growth rate. google.com During the AlCl₃ pulse, it reacts with the TiF₄-terminated surface, forming FₓAlCl₃₋ₓ surface species and releasing volatile TiCl₄. aip.org In the subsequent step, TiF₄ reacts with the remaining chlorides on the surface to form more AlF₃. google.comaip.org Following this reaction, TiF₄ can also adsorb molecularly onto the newly formed AlF₃ surface, which explains the strongly temperature-dependent and unusually high growth rates at lower temperatures. aip.org Impurities from the precursors, such as chlorine and titanium, are present in the films, but their concentration decreases at higher deposition temperatures, falling below 1 atomic % at 280°C. google.com

Table 1: Comparison of ALD Precursor Chemistries for AlF₃ Deposition

Feature Trimethylaluminum (B3029685) (TMA) / Hydrogen Fluoride (HF) Aluminium Chloride (AlCl₃) / Titanium Fluoride (TiF₄)
Reaction Type Reaction with adsorbed species Halide-halide ligand exchange researchgate.netacs.org
Deposition Temp. 75°C - 300°C researchgate.net 160°C - 340°C acs.org
Growth Rate Temperature-dependent, max at ~100°C researchgate.net Strongly temperature-dependent (e.g., ~1.1 Å/cycle at 220°C) researchgate.net
Volatile Byproduct Methane (CH₄) aip.org Titanium tetrachloride (TiCl₄) aip.org
Key Characteristic Competition between deposition and etching aip.org High growth rate due to reaction in both half-cycles google.com
Impurities Carbon (can be below detection limits) researchgate.net Chlorine, Titanium (decrease with temperature) google.com

Both thermal and plasma-enhanced atomic layer deposition (PEALD) have been utilized for growing AlF₃ films. A comparative study using TMA, HF, and H₂ plasma provides insight into the differences. researchgate.netresearchgate.netosti.gov

Thermal ALD: In the thermal process, cyclic exposures to TMA and HF at 100°C yielded a growth rate of approximately 1.1 Å per cycle. researchgate.netresearchgate.netosti.gov The reaction is driven by the thermal energy of the substrate.

Plasma-Enhanced ALD (PEALD): In the PEALD process, H₂ radicals from a remote plasma are introduced as a co-reactant. researchgate.netresearchgate.net At the same temperature of 100°C, the growth rate was lower, at about 0.7 Å per cycle. researchgate.netresearchgate.netosti.gov A key finding in the PEALD films was the presence of Al-Al chemical states, suggesting the formation of Al-rich clusters with a concentration of around 14%. researchgate.netresearchgate.netosti.gov These clusters are believed to originate during the hydrogen plasma step and were not detected in the thermal ALD films. researchgate.netresearchgate.netosti.gov

Another PEALD approach uses TMA and a sulfur hexafluoride (SF₆) plasma. aip.org This process yields high-purity, nearly stoichiometric AlF₃ films with growth rates from 1.50 Å to 0.55 Å for temperatures between 50°C and 300°C. aip.org The proposed mechanism involves F radicals from the SF₆ plasma reacting with the surface to remove CH₃ ligands and form AlF₃. aip.orgnih.gov This plasma-based method is presented as a promising alternative to using HF or other metal fluorides as the fluorine source. aip.org

Table 2: Comparison of Thermal ALD and PEALD for AlF₃ Films at 100°C

Parameter Thermal ALD (TMA, HF) PEALD (TMA, HF, H₂ plasma)
Growth Rate 1.1 Å/cycle researchgate.netresearchgate.netosti.gov 0.7 Å/cycle researchgate.netresearchgate.netosti.gov
Film Composition Stoichiometric AlF₃ AlF₃ with Al-rich clusters (~14%) researchgate.netresearchgate.netosti.gov
Carbon Impurity Below XPS detection limit researchgate.net Below XPS detection limit researchgate.netosti.gov
Proposed Mechanism Sequential thermal surface reactions Plasma radicals assist in surface reactions researchgate.net

While ALD offers superior conformality, physical vapor deposition (PVD) remains a crucial technique for producing AlF₃ films, especially for applications where line-of-sight deposition is acceptable. agc-plasma.comagc-plasma.com PVD encompasses methods like thermal evaporation and sputtering. mdpi.com Innovations in PVD technology focus on improving film quality, deposition rates, and uniformity over large areas. agc-plasma.comagc-plasma.com

Recent advancements applicable to AlF₃ deposition include:

High-Power Impulse Magnetron Sputtering (HiPIMS): This advanced sputtering technique uses high-power pulses to create a highly ionized plasma. agc-plasma.com The resulting high ion density bombards the growing film, leading to denser, more uniform, and better-adhering AlF₃ coatings compared to conventional sputtering.

Advanced Process Control Systems: Modern PVD equipment incorporates sophisticated monitoring and control systems. agc-plasma.com These systems allow for real-time adjustments of parameters like plasma density and deposition rate, which is critical for achieving consistent AlF₃ film properties across large substrates, such as those used in architectural glass or large-scale optics. agc-plasma.comagc-plasma.com

Electromagnetically Enhanced PVD: This technology uses electromagnetic fields to refine the PVD process, which can be beneficial for creating high-quality films for demanding applications. agc-plasma.com

Modular System Design: Innovations in equipment design, such as modular systems and roll-to-roll coaters, enable more flexible and efficient manufacturing of AlF₃-coated products, particularly for flexible electronics or large-area foils. agc-plasma.comagc-plasma.com

These innovations aim to overcome traditional PVD challenges like achieving film uniformity over large areas and controlling film stress, thereby expanding the industrial applicability of PVD for high-performance AlF₃ coatings. agc-plasma.comagc-plasma.com

Atomic Layer Deposition (ALD) Processes

Precursor Chemistry and Reaction Pathways (e.g., Trimethylaluminum/Hydrogen Fluoride, Aluminium Chloride/Titanium Fluoride)

Controlled Crystallization Processes of this compound

The control of crystallization is essential for producing this compound with desired properties, such as particle size and purity. This is particularly relevant for the industrial production of AlF₃ and its hydrated precursors.

Understanding the fundamental kinetics of nucleation and crystal growth is key to designing and controlling an industrial crystallization process.

Crystal Growth Mechanisms: Once nuclei are formed, they grow into larger crystals. The growth rate of AlF₃·3H₂O crystals from an aqueous solution has been found to follow a parabolic rate law. capes.gov.br The rate-determining step is believed to be the integration of growth units into kinks on the crystal surface, a process governed by the dissociation of a water molecule or a fluoride ion from the aluminium ion's inner coordination sphere. capes.gov.br The growth is considered to be limited by the surface interaction process rather than by volume diffusion. ijcce.ac.ir Investigations of AlF₃·3H₂O crystal growth have measured the linear growth rate in the longitudinal direction to be approximately 10⁻⁹ m/s, which is significantly faster—by about six times—than the growth in the side direction. ijcce.ac.irresearchgate.net This anisotropic growth leads to the formation of elongated, hexagonal-shaped crystals. uq.edu.auijcce.ac.ir

Table 3: Kinetic Data for this compound Precursor Crystallization

Parameter Value Conditions / Notes
Nucleation Rate Constant (Kₙ) 5.0 × 10¹⁰ #/min/(kg slurry)/(unit α) For AlF₂OH·H₂O via partial neutralization uq.edu.au
Growth Constant (K₉) 0.040 ± 0.002 µm/hr/unit α For AlF₂OH·H₂O via partial neutralization uq.edu.au
Linear Growth Rate 16 ± 3 µm/hr unit α For AlF₂OH·H₂O via water evaporation uq.edu.au
Linear Growth Rate (Longitudinal) ~10⁻⁹ m/s For AlF₃·3H₂O from aqueous solution ijcce.ac.irresearchgate.net
Growth Rate Anisotropy Longitudinal growth is ~6x faster than side growth For AlF₃·3H₂O ijcce.ac.irresearchgate.net

Single Crystal Growth Methods for Optical and Electronic Applications

The production of high-purity, large-format single crystals is crucial for advanced optical and electronic applications. For fluoride compounds, including those containing aluminum, the primary methods for growing single crystals from a melt are the Czochralski (CZ) and Bridgman-Stockbarger (BS) techniques. samaterials.commdpi.com These methods are preferred for their ability to yield large crystals with high optical quality and controlled purity, which are essential for applications such as lasers, optical windows, and semiconductors. samaterials.comikz-berlin.degoodfellow.com

The Czochralski method is a versatile crystal pulling technique used for a wide range of optical materials, including various fluoride crystals. samaterials.comias.ac.inicm.edu.pl In this process, a seed crystal is introduced into a melt of the source material held just above its melting point. The seed is then slowly pulled upwards while being rotated. samaterials.com This allows for the controlled crystallization of the melt onto the seed, forming a large, single-crystal ingot. samaterials.com A key advantage of the CZ method is the ability to control the crystal orientation by selecting a specific seed orientation. colab.ws Furthermore, since the growing crystal has minimal contact with the crucible walls, it can result in crystals with lower stress and higher purity compared to other methods. samaterials.com For fluoride crystal growth, the process is typically conducted in a controlled atmosphere, such as high-purity argon or a reactive atmosphere containing gases like carbon tetrafluoride (CF4), to prevent oxidation and hydrolysis of the fluoride melt. icm.edu.plcolab.ws While the CZ method has been successfully applied to grow various complex fluoride crystals like LiCaAlF6 and BaLiF3, its application to pure this compound (AlF3) is less commonly detailed, in part due to AlF3's high melting point of approximately 1291 °C and its tendency to sublimate. ias.ac.inmade-in-china.com

The Bridgman-Stockbarger technique is another prominent melt growth method suitable for producing fluoride single crystals. samaterials.commdpi.com In this method, the raw material is melted in a crucible, which is then slowly passed through a sharp temperature gradient. mdpi.com Crystallization begins at the cooler end of the crucible, often at a pointed tip or a seed, and progresses through the melt as the crucible moves into the cooler zone of the furnace. mdpi.comgoogle.com This technique is valued for its relative simplicity and effectiveness in growing large, high-quality crystals. mdpi.comresearchgate.net A modified Bridgman method has been successfully used to grow highly transparent bulk single crystals of complex aluminum fluorides such as KAlF4 and Na5Al3F14. researchgate.net However, a potential limitation of the Bridgman-Stockbarger method is the contact between the crystal and the crucible wall, which can introduce impurities and mechanical stress into the crystal. samaterials.com

For electronic applications, single crystals are essential for manufacturing components like semiconductors and heat sinks where uniform properties and high purity are paramount. heegermaterials.comamericanelements.com While aluminum itself is used in electronics, the application of AlF3 single crystals is more specialized. heegermaterials.com Due to its large bandgap and insulating properties, AlF3 has potential as a dielectric material in microelectronics or as a substrate for specific electronic devices. The growth of high-quality AlF3 single crystals is a prerequisite for exploring these applications.

Table 1: Comparison of Single Crystal Growth Methods for Fluorides

Feature Czochralski (CZ) Method Bridgman-Stockbarger (BS) Method
Principle Crystal is pulled from a melt. samaterials.com Melt is solidified in a crucible by passing through a temperature gradient. mdpi.com
Crystal-Crucible Contact Minimal, primarily at the melt surface. Full contact with crucible walls. samaterials.com
Orientation Control Excellent, determined by seed crystal. colab.ws Can be controlled with a seed, but less precise.
Purity Generally higher due to less contamination from the crucible. samaterials.com Potential for impurity introduction from crucible walls. samaterials.com
Stress in Crystal Lower residual stress is often achievable. colab.ws Can induce thermal and mechanical stress. samaterials.com
Commonly Grown Fluorides LiCaAlF6, BaLiF3, MgF2, CaF2. ias.ac.incolab.ws KAlF4, Na5Al3F14, CaF2, KR3F10. mdpi.comresearchgate.net

Mechanochemical Synthesis of Aluminium Hydroxyfluorides

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical transformations. researchgate.net This method has emerged as a successful route for the synthesis of nanocrystalline aluminium hydroxyfluorides, with the general formula AlFₓ(OH)₃₋ₓ·nH₂O. researchgate.netresearchgate.net This solvent-free approach offers an alternative to traditional high-temperature solid-state reactions or wet chemical routes. researchgate.net

The synthesis typically involves the high-energy milling of precursor materials at ambient temperature. researchgate.net Research has shown that using γ-Al(OH)₃ as the hydroxide source and β-AlF₃·3H₂O as the fluoride source is an effective combination. researchgate.net The structure and composition of the final product are highly dependent on the initial molar ratio of the reactants and the milling conditions.

A key finding is that the reaction between γ-Al(OH)₃ and β-AlF₃·3H₂O can proceed almost stoichiometrically when the Al:F ratio is 1:1.5, leading to the formation of nanocrystalline aluminium hydroxide fluoride with a pyrochlore (B1171951) structure. researchgate.netresearchgate.net When the Al:F molar ratio is higher than 1:0.25, the products tend to be strongly disordered or amorphous. This demonstrates that the degree of fluorination is a critical parameter that dictates the crystallinity of the resulting material. Interestingly, a classical solid-state reaction at elevated temperatures using the same precursors is not successful in producing these phases, highlighting the unique reaction pathways enabled by mechanochemistry. researchgate.net

The mechanical activation process introduces a high number of defects and significant structural distortion into the solid, which can lead to the formation of under-coordinated aluminum sites (4- and 5-fold coordination) that are not present in the initial reactants. acs.org The degree of fluorination directly affects the quantity of these sub-coordinated Al-species. These structural features are crucial as they influence the material's properties and its thermal behavior, such as decreasing the transition temperature for the formation of α-Al₂O₃ upon annealing. The water content of the reactants also plays a significant role in the final product composition. researchgate.net

Table 2: Mechanochemical Synthesis of Aluminium Hydroxyfluorides

Parameter Description
Reactants Common precursors are γ-Al(OH)₃ and β-AlF₃·3H₂O. researchgate.net
Method High-energy ball milling at room temperature. researchgate.net
Key Factor The initial Al:F molar ratio is critical for the product's structure.
Product (Al:F = 1:1.5) Nanocrystalline AlF₁.₅(OH)₁.₅·nH₂O with pyrochlore structure. researchgate.netresearchgate.net
Product (Al:F > 1:0.25) Strongly disordered or amorphous products are typically formed.
Structural Impact Creation of 4- and 5-fold coordinated Al sites due to mechanical impact.

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminium Fluoride

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM, AFM) for Morphological and Crystalline Phase Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of aluminium fluoride (B91410). The XRD patterns of AlF₃ exhibit broad halo patterns, indicative of its amorphous nature, which contrasts with the sharp diffraction peaks of crystalline materials. chalcogen.ro Different crystalline phases of AlF₃, such as α-, β-, η-, κ-, and θ-AlF₃, can be distinguished by their unique powder diffraction patterns. researchgate.net For instance, XRD analysis has been used to identify the formation of aluminium fluoride trihydrate (AlF₃·3H₂O) during crystallization processes. ijcce.ac.ir High-temperature XRD has been employed to study thermal transformations in systems containing AlF₃, revealing the formation and stability of various phases like NaCaAlF₆ and Na₂Ca₃Al₂F₁₄ at different temperatures. scirp.orgscirp.org

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are essential for characterizing the morphology of this compound at the micro and nanoscale. mdpi.com SEM is widely used to observe the shape and size of AlF₃ crystals and nanowires. ijcce.ac.irmdpi.comresearchgate.netpreprints.org For example, SEM images have revealed well-faceted morphologies of as-deposited AlF₃ and the formation of microwires. researchgate.netpreprints.org The morphology of AlF₃ nanowires can vary depending on the synthesis conditions, such as the concentration of hydrofluoric acid used in the reaction with aluminium. mdpi.compreprints.org

AFM provides high-resolution topographical information. It has been used to analyze the surface of aluminium during its reaction to form AlF₃, showing disturbances in the surface integrity and the formation of stepped-grid structures. mdpi.compreprints.org AFM has also been used to assess the surface roughness of AlF₃ protective coatings on aluminium mirrors, with roughness values of around 1.6 nm being reported. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful tool for probing the local structure of this compound, especially for amorphous or disordered phases where XRD provides limited information. acs.orggychbjb.com

¹⁹F and ²⁷Al MAS NMR for Local Structure and Coordination Environments

Magic Angle Spinning (MAS) NMR studies of ¹⁹F and ²⁷Al nuclei provide detailed information about the coordination environments of fluorine and aluminium atoms.

The ²⁷Al MAS NMR spectra of this compound and its derivatives show distinct resonances corresponding to different aluminium coordination numbers. Octahedrally coordinated aluminium (AlO₆ or AlF₆) typically resonates around 0 ppm, while tetrahedrally coordinated aluminium (AlO₄) appears around 60 ppm and five-coordinate aluminium around 30 ppm. acs.org In bulk AlF₃, the ²⁷Al resonance is observed at approximately -16 ppm to -18 ppm, corresponding to octahedral AlF₆ sites. acs.orgresearchgate.net The presence of different AlFₓ(OH)₆₋ₓ species in crystalline aluminium hydroxy fluorides can be identified by distinct resonances in high-field ²⁷Al MAS NMR spectra. acs.org

The ¹⁹F MAS NMR spectra provide complementary information. The chemical shifts in ¹⁹F NMR are sensitive to the local environment of the fluorine atoms. For instance, ¹⁹F resonances in the range of -170 to -200 ppm are generally observed for fluorine atoms coordinated to tetrahedral and octahedral aluminium atoms. acs.org In bulk AlF₃, the ¹⁹F chemical shift is reported to be around -172 ppm. acs.org Different fluorinated species on alumina (B75360) surfaces can be identified by their characteristic ¹⁹F chemical shifts, such as those at approximately -135, -151, and -163 ppm. auckland.ac.nz Heteronuclear correlation experiments like ¹⁹F to ²⁷Al Cross-Polarization (CP) MAS and 2D Heteronuclear Correlation (HETCOR) NMR can directly link specific fluorine and aluminium environments, providing unambiguous evidence for the formation of species like tetrahedral Al-F. acs.orgacs.org

NMR Nucleus Chemical Shift (ppm) Assignment/Interpretation Reference(s)
²⁷Al~60Four-coordinate aluminium (e.g., AlO₄) acs.org
²⁷Al~30Five-coordinate aluminium acs.org
²⁷Al~0Octahedral aluminium (e.g., AlO₆) acs.org
²⁷Al-16 to -18Octahedral AlF₆ in bulk AlF₃ acs.orgresearchgate.net
¹⁹F-170 to -200Fluorine coordinated to tetrahedral/octahedral Al acs.org
¹⁹F~ -172Fluorine in bulk AlF₃ acs.org
¹⁹F-135, -151, -163Different Al-F species on fluorinated gibbsite auckland.ac.nz

In Situ NMR for Mechanistic Insights into AlF₃ Transformations

In situ NMR spectroscopy allows for the real-time observation of structural changes during chemical reactions or transformations. researchgate.net For example, high-temperature in situ NMR has been used to study the interactions between aluminium metal and cryolitic melts (NaF-AlF₃), tracking the chemical reactions and compositional changes at temperatures above 1030 °C. researchgate.net This technique can provide mechanistic insights into the synthesis and transformation of this compound phases under process conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound. mtalabs.comresearchgate.net XPS analysis of AlF₃ films can confirm their stoichiometry and identify impurities, such as oxygen, which was found to be as low as ~2 at% in films deposited by Atomic Layer Deposition (ALD). colorado.edu The binding energies of the Al 2p and F 1s core levels provide information about the chemical bonding. For instance, the Al 2p peak at ~77.0 eV is characteristic of AlF₃. researchgate.netresearchgate.net The presence of oxyfluoride species (AlOₓFᵧ) can be inferred from shifts in the Al 2p binding energy. researchgate.net Depth profiling using argon ion sputtering combined with XPS can be used to analyze the composition as a function of depth. mtalabs.comcolorado.edu

XPS Peak Binding Energy (eV) Assignment Reference(s)
Al 2p~77.0-77.16AlF₃ researchgate.netresearchgate.net
Al 2p~75.8-76.0Al-hydroxy-F or Oxyaluminum fluoride species researchgate.netresearchgate.net
F 1sNot specifiedFluorine in AlF₃
O 1sNot specifiedOxygen impurities or oxyfluoride species colorado.edu

Infrared (IR) Spectroscopy for Chemical Bonding and Adsorbed Species on AlF₃ Surfaces

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds and is used to identify functional groups and adsorbed species on the surface of AlF₃. nih.govnist.gov The IR spectrum of AlF₃ shows characteristic absorption bands corresponding to Al-F vibrations. acs.org FTIR spectroscopy has been used to characterize the different phases of this compound precursors and their evolution during thermal treatment. researchgate.net It can also be used to study the interaction of AlF₃ with other molecules. For example, IR spectroscopy has been used to study the adsorption of water on fluorinated aluminium surfaces, identifying the formation of hydrophilic AlF₃ and AlOₓFᵧ surface layers. researchgate.netresearchgate.net

Spectroscopic Characterization of Aluminium Monofluoride (AlF) for Quantum Applications

Aluminium monofluoride (AlF) is a diatomic molecule with properties that make it a promising candidate for laser cooling and quantum applications. aip.orgaip.orgarxiv.orgaps.org Its spectroscopic characterization is crucial for these applications. The strong A¹Π ← X¹Σ⁺ electronic transition around 227 nm is suitable for the main laser cooling cycle. aip.orgnih.gov The spin-forbidden a³Π ← X¹Σ⁺ transition at approximately 367 nm is also of significant interest. aip.orgmpg.de

Computational Chemistry and Theoretical Modeling of Aluminium Fluoride Systems

Density Functional Theory (DFT) and Ab Initio Investigations

Density Functional Theory (DFT) and other ab initio (first-principles) methods are powerful quantum mechanical approaches used to study the electronic structure, energetics, and bonding of materials. These methods have been extensively applied to various phases of AlF₃ to understand their fundamental properties.

Electronic Structure, Energetics, and Bonding Characteristics of AlF₃ Phases

First-principles calculations, particularly those employing DFT with hybrid exchange-correlation functionals, have been instrumental in characterizing the different polymorphs of AlF₃, such as the α, β, η, κ, and τ phases. crystallography.netresearchgate.net

Studies have shown that α-AlF₃ is the most thermodynamically stable phase. researchgate.net Theoretical calculations of its structural parameters are in good agreement with experimental data. conicet.gov.ar The electronic structure of α-AlF₃ reveals a wide, direct band gap, with calculations using the GW approximation yielding a value of 10.81 eV, which aligns well with the experimental value of 10 eV. researchgate.netconicet.gov.ar The density of states indicates a significant contribution from the F-p states to the bonding. researchgate.netresearchgate.net The bonding in AlF₃ is highly ionic, as confirmed by Bader charge analysis, which shows a charge of +2.565 e on aluminum and -0.855 e on fluorine in the bulk material. mdpi.com

The relative stability of different AlF₃ phases has been investigated by comparing their ab initio total energies. These calculations have not only reproduced the known phases but also suggested the viability of several hypothetical AlF₃ crystal structures. crystallography.net

Table 1: Comparison of Theoretical and Experimental Band Gaps for α-AlF₃

MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
DFT-GGA-PBE7.79 conicet.gov.ar10 researchgate.netconicet.gov.ar
GW Approximation10.81 researchgate.netconicet.gov.ar10 researchgate.netconicet.gov.ar

Surface Structure Simulations and Lewis Acidity Quantification (pF Scale)

The catalytic activity of aluminium fluoride (B91410) is intrinsically linked to the structure of its surfaces and the presence of Lewis acid sites. Computational studies have been crucial in elucidating the atomic-scale structure of AlF₃ surfaces.

Simulations have shown that the surfaces of AlF₃ expose under-coordinated aluminum ions, which act as potential Lewis acid sites. acs.org For instance, in contrast to the catalytically inactive α-AlF₃, where the aluminum atoms are effectively shielded by fluorine atoms, the β-AlF₃ phase exhibits coordinatively unsaturated five-fold aluminum ions at its surface, explaining its moderate Lewis acidity. acs.org The stability of these surfaces is highly dependent on the environmental conditions, such as the partial pressures of HF and H₂O. acs.org

The Lewis acidity of these sites can be quantified computationally by calculating the binding energy of probe molecules like ammonia (B1221849) (NH₃) or carbon monoxide (CO). acs.orgmdpi.com Theoretical investigations have shown that the Lewis acid sites on β-AlF₃ surfaces are significantly stronger than those on α-AlF₃. acs.org

A quantitative scale for Lewis acidity, known as the pF⁻ scale, is based on the fluoride ion affinity (FIA) of a Lewis acid. researchgate.net This scale provides a measure of the strength of a Lewis acid against a hard Lewis base like the fluoride ion. researchgate.net Theoretical calculations have placed AlF₃ high on this scale, indicating its potential as a strong Lewis acid. mdpi.com

Elucidation of Reaction Mechanisms (e.g., Fluorination, Halodefluorination, Water Exchange Reactions)

DFT calculations have been employed to unravel the mechanisms of various reactions catalyzed by or involving aluminium fluoride.

Fluorination Reactions: The mechanism of fluorination of alumina (B75360) (Al₂O₃) surfaces by fluorinated species has been investigated using DFT. researchgate.netttu.edu These studies have shown that the reaction is exothermic and that reactions involving terminal hydroxyl groups on the alumina surface are more energetically favorable. ttu.edu The dissociative chemisorption of hydrogen fluoride (HF) on alumina surfaces is found to be self-limiting, leading to the formation of a stable, non-volatile AlFₓ layer. researchgate.net

Halodefluorination Reactions: Computational studies have provided insights into the mechanism of halodefluorination reactions catalyzed by aluminum halides. rsc.orgresearchgate.net These reactions involve the substitution of fluorine in a fluorocarbon with a heavier halogen. Preliminary results suggest a mechanism that is different from that of the related hydrodefluorination reaction. researchgate.net

Water Exchange Reactions: DFT has been used to study the water-exchange reactions in aqueous aluminium-fluoride complexes of the form [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺. acs.orgnih.gov These calculations have revealed a dissociative mechanism for the water exchange. acs.orgnih.gov The activation energy for this process decreases as the number of fluoride ligands increases, which is consistent with experimental observations of the reaction rates. acs.orgnih.gov The calculations also show that the Al-OH₂ bond trans to a fluoride ligand is elongated, indicating a labilizing effect of the fluoride ligand. acs.orgnih.gov

Molecular Dynamics Simulations of this compound Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules at interfaces. researchgate.netmdpi.com This technique solves the classical equations of motion for a system of particles, providing insights into structural and transport properties at the nanoscale. researchgate.net

While specific MD studies focusing solely on AlF₃ interfaces are not extensively detailed in the provided search results, the principles of MD are broadly applicable to understanding such systems. For instance, MD simulations have been used to study the interfacial structure of alkali metal fluoride solutions, revealing how different ions partition at the liquid-vapor interface based on their hydration abilities. nih.gov Similar approaches could be used to investigate the interface between AlF₃ and various solvents or reactants.

First-principles MD, which combines MD with electronic structure calculations (often DFT), has been used to study fluoride ions in bulk water and at the water-air interface. nih.gov These simulations provide detailed information about the solvation structure and dynamics of the fluoride ion. Such methods could be extended to explore the behavior of fluoride ions at the surface of AlF₃ in an aqueous environment, which is crucial for understanding its catalytic activity in aqueous media.

Quantum Chemical Approaches to Spectroscopic Property Predictions

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound systems.

Ab initio and DFT methods have been successfully used to calculate the vibrational frequencies of AlF₃ and its complexes. For example, the stretching and bending frequencies of HF and HCl adsorbed on the β-AlF₃ (100) surface have been calculated and shown to be strongly dependent on the adsorption site and coverage. These theoretical predictions provide a means for experimentally characterizing these surfaces using vibrational spectroscopy.

Quantum chemical calculations have also been applied to predict the Raman spectra of fluoro-aluminates and oxyfluoro-aluminates in molten salt systems, which are relevant to industrial processes like aluminum electrolysis. researchgate.netsciengine.com These theoretical spectra aid in the interpretation of experimental high-temperature Raman data and help to identify the various complex ions present in the melt. researchgate.net

Furthermore, NMR chemical shifts (¹⁹F and ²⁷Al) of aqueous Al-F complexes have been calculated using the Gauge-Including Atomic Orbital (GIAO) method, with results showing good agreement with experimental values. acs.orgnih.gov X-ray absorption near-edge structure (XANES) spectra at the F K-edge of AlF₃ polymorphs have also been analyzed using ab initio calculations, providing a chemically intuitive understanding of the electronic structure. rsc.org

Theoretical Studies of Hypothetical this compound Crystal Structures

Computational crystal structure prediction methods have been used to explore the possibility of new, as-yet-undiscovered polymorphs of this compound. By employing algorithms that generate and evaluate the stability of different crystal structures, researchers have been able to identify several hypothetical AlF₃ phases. crystallography.netcristal.orgresearchgate.net

One such approach, the Geometrically Restrained INorganic Structure Prediction (GRINSP) program, has been used to investigate 3D networks formed by corner-sharing AlF₆ octahedra. crystallography.netresearchgate.netresearchgate.net These simulations have successfully reproduced the five known varieties of AlF₃ (α, β, η, κ, and τ) and have predicted seven new, hypothetical structures. crystallography.netresearchgate.net

A comparison of the ab initio total energies of these known and hypothetical structures suggests that the virtual models could be viable and may be synthesizable in the future. crystallography.net This predictive capability of computational chemistry opens up new avenues for the discovery of novel materials with potentially enhanced properties. cristal.orgcambridge.org

Catalytic Science of Aluminium Fluoride

Lewis Acid Catalysis by Aluminium Fluoride (B91410) Phases

The catalytic activity of aluminium fluoride is fundamentally rooted in its ability to act as a Lewis acid, accepting electron pairs at coordinatively unsaturated aluminium centers. researchgate.net This property is highly dependent on the structural form of the AlF₃, with different polymorphs and amorphous forms exhibiting vastly different catalytic behaviors.

The catalytic prowess of this compound originates from the presence of coordinatively unsaturated aluminium (Al³⁺) sites on its surface. researchgate.netaip.org In the bulk crystal structure, each aluminium atom is typically coordinated to six fluorine atoms in an octahedral arrangement. However, at the surface, this coordination is incomplete, creating electron-deficient aluminium centers that can function as Lewis acid sites. aip.org These sites are the primary locations for the adsorption and activation of reactant molecules. aip.org

The catalytic performance of this compound is strongly dependent on its polymorphic form. The primary crystalline phases are α-AlF₃ and β-AlF₃, alongside high-surface-area (HS) amorphous forms.

α-AlF₃ : This is the thermodynamically most stable phase and possesses a dense, close-packed structure. aip.org Consequently, its surfaces tend to be fully covered by fluorine atoms, which mask the underlying aluminium ions. researchgate.net This shielding effect results in very low Lewis acidity and, therefore, minimal to no catalytic activity in reactions such as fluorination. aip.orgcardiff.ac.uk

β-AlF₃ : This metastable phase has a more open structure, which allows for the exposure of coordinatively unsaturated Al³⁺ sites on its surfaces. aip.orgsemanticscholar.org As a result, β-AlF₃ exhibits moderate Lewis acidity and is catalytically active for various reactions, including halogen exchange and Friedel-Crafts alkylations. aip.orggla.ac.uk

Amorphous HS-AlF₃ : High-surface-area amorphous this compound, often prepared via sol-gel routes, exhibits the highest Lewis acidity and catalytic activity among the different forms. researchgate.netresearchgate.net Its disordered structure and large surface area (often exceeding 200 m²/g) lead to a high concentration of accessible, highly reactive, coordinatively unsaturated aluminium sites. researchgate.net In some reactions, its Lewis acidity is comparable to that of potent catalysts like antimony pentafluoride (SbF₅). semanticscholar.org Another highly Lewis acidic variant is aluminium chlorofluoride (ACF), an amorphous solid with the general formula AlClₓF₃₋ₓ (where x is small), which is also a powerful catalyst. semanticscholar.org

The following table provides a comparative overview of the properties and catalytic performance of different AlF₃ polymorphs.

Propertyα-AlF₃β-AlF₃Amorphous HS-AlF₃ / ACF
Structure Thermodynamically stable, close-packedMetastable, open structureAmorphous, disordered, high surface area
Lewis Acidity Very low / Inactive aip.orgcardiff.ac.ukModerate aip.orgsemanticscholar.orgVery Strong researchgate.netsemanticscholar.orgresearchgate.net
Typical Catalytic Activity Inactive aip.orgcardiff.ac.ukModerate activity in halogen exchange, Friedel-Crafts aip.orggla.ac.ukHigh activity in halogen exchange, hydrofluorination, C-H/C-F activation researchgate.netfluoridealert.org
HFC-134a Dehydrofluorination Conversion (at 450 °C) Lower than θ-AlF₃Lower than θ-AlF₃~16% (for high surface area α-AlF₃)
HFC-134a Dehydrofluorination Reaction Rate (mmol g⁻¹ h⁻¹ at 450 °C) ~1.3 (for high surface area α-AlF₃)~0.6Not directly comparable, but generally higher
Data for HFC-134a dehydrofluorination is presented for comparison, with θ-AlF₃ showing a conversion of 23% and a reaction rate of 1.9 mmol g⁻¹ h⁻¹ under the same conditions. researchgate.net

Role of Coordination-Unsaturated Aluminium Sites in Catalysis

Heterogeneous Catalytic Reactions Mediated by this compound

The strong Lewis acidity of certain this compound phases, particularly the high-surface-area amorphous forms, makes them effective catalysts for a variety of challenging chemical transformations.

This compound is a well-established catalyst for halogen exchange (halex) reactions, which are crucial for the synthesis of fluorinated organic compounds. These reactions typically involve the exchange of chlorine or bromine atoms with fluorine. For instance, β-AlF₃ shows activity in the dismutation of CBrClF₂ into products like CBrF₃ and CClF₃. acs.org The catalytic performance is temperature-dependent, with Cl/F exchange being favored over Br/F exchange at higher temperatures on γ-Al₂O₃, while on β-AlF₃, CBrF₃ remains a major product across a range of temperatures. acs.org

High-surface-area AlF₃ supported on γ-alumina has demonstrated superior activity in the dismutation of CHClF₂ compared to unsupported HS-AlF₃ on α-Al₂O₃. researchgate.net The reaction involves the transformation of CHClF₂ into CHF₃ and CHCl₃. researchgate.net

ReactionCatalystTemperature (K)Key ProductsConversion/Selectivity
CBrClF₂ Dismutationβ-AlF₃573CBrF₃, CClF₃, CCl₂F₂, CBr₂F₂Initial selectivity to CBrF₃ and CClF₃ ~40% each. acs.org
CBrClF₂ Halogen Exchangeγ-Al₂O₃673CClF₃, CBrF₃>90% conversion to halogen-exchange products; CClF₃ selectivity 65-70%. acs.org
CHClF₂ DismutationHS-AlF₃/γ-Al₂O₃50-250 °CCHF₃, CHCl₃HS-AlF₃/γ-Al₂O₃ showed 10-30 times higher isomerization activity than HS-AlF₃/α-Al₂O₃. researchgate.net

This compound catalysts are pivotal in hydrofluorination and dehydrofluorination reactions, which are key steps in the production of hydrofluoroolefins (HFOs), the new generation of refrigerants.

Hydrofluorination involves the addition of hydrogen fluoride (HF) across an unsaturated bond. AlF₃-based catalysts are used in the hydrofluorination of acetylene (B1199291) to produce vinyl fluoride and 1,1-difluoroethane. fluoridealert.org

Dehydrofluorination is the removal of HF from a hydrofluorocarbon (HFC) to form an olefin. This process is essential for converting saturated HFCs into valuable unsaturated HFOs. For example, AlF₃ catalyzes the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netresearchgate.net The catalytic activity is linked to the Lewis acidity of the AlF₃. matec-conferences.org The stability and activity of the catalyst can be enhanced by supporting it on materials like magnesium fluoride or by adding promoters like palladium. researchgate.nethalide-crylink.com

ReactionReactantCatalystTemperature (°C)ConversionSelectivity
DehydrofluorinationCF₃CFH₂ (HFC-134a)Ni/AlF₃43029.3% (after 30h)High to trifluoroethylene
DehydrofluorinationCF₂HCH₃ (HFC-152a)Ni/AlF₃25031.8% (after 30h)~100% to vinyl fluoride
DehydrofluorinationHFC-245fa1.0% Pd/AlF₃30079.5% (after 100h)99.4% to HFO-1234ze researchgate.net
DehydrofluorinationHFC-245fanano-AlF₃28050-60%~100% to HFO-1234ze fluoridealert.org

One of the most remarkable catalytic applications of highly Lewis acidic aluminium fluorides is the activation of notoriously strong and inert C-H and C-F bonds under relatively mild conditions.

C-H Bond Activation: Nanoscopic amorphous aluminium fluorides like ACF and HS-AlF₃ can catalyze H/D exchange reactions between deuterated solvents (e.g., C₆D₆) and both aromatic and aliphatic hydrocarbons. acs.org For instance, in the presence of HS-AlF₃ at 110°C, cyclohexane (B81311) undergoes H/D exchange with deuterated benzene (B151609). acs.org ACF exhibits even higher activity, achieving significant deuteration at lower catalyst loadings. acs.org The proposed mechanism involves the coordination of the hydrocarbon to the Lewis acidic aluminium center, followed by the interaction of a neighboring fluoride ion with a hydrogen atom, facilitating the bond cleavage. cardiff.ac.uk

C-F Bond Activation: The activation of C-F bonds is a significant challenge in chemistry due to their high bond dissociation energy. Highly Lewis acidic aluminium fluorides, particularly ACF, have proven to be effective catalysts for this transformation. researchgate.net They can catalyze the hydrodefluorination of fluoroalkanes in the presence of a hydrogen source like a silane (B1218182) (e.g., Et₃SiH). fluoridealert.orgresearchgate.net For example, ACF catalyzes the C-F bond activation in various isomers of pentafluoropropane. fluoridealert.org The reaction can proceed through multiple pathways, including dehydrofluorination and hydrodefluorination. fluoridealert.org The strong Lewis acid sites on the catalyst surface are thought to abstract a fluoride ion from the substrate, initiating the reaction cascade. researchgate.net

Reaction TypeSubstrateCatalystConditionsKey Findings
C-H Activation (H/D Exchange)Cyclohexane / Benzene-d6HS-AlF₃110 °C, 22 h34% deuteration of alkane CH bonds. acs.org
C-H Activation (H/D Exchange)Cyclohexane / Benzene-d6ACF110 °C, 22 h63% deuteration of alkane CH bonds with higher catalyst loading. acs.org
C-F Activation (Hydrodefluorination)Fluoromethanes (e.g., CH₃F)ACF / Et₃SiHMild conditionsSuccessful conversion to CH₄ with a TON up to 400. researchgate.net
C-F Activation 1,1,1,2,3-PentafluoropropaneACF70 °C, in C₆D₁₂Dehydrofluorination and isomerization observed with almost full conversion. fluoridealert.org

Applications in Advanced Organic Synthesis (e.g., Hydroarylation)

High-surface-area this compound (HS-AlF₃) and aluminium chlorofluoride (ACF) have emerged as potent solid Lewis acid catalysts in advanced organic synthesis. rsc.orgresearchgate.net Their exceptionally high Lewis acidity plays a crucial role in activating otherwise unreactive C-H and C-F bonds, enabling a range of challenging transformations. rsc.orgresearchgate.net

One notable application is in the hydroarylation of olefins and even alkanes. rsc.org These catalysts have demonstrated the ability to facilitate the addition of aromatic C-H bonds across double bonds, a synthetically valuable method for forming C-C bonds. This includes the hydroarylation of arenes with olefins under relatively mild conditions. researchgate.net For instance, the reactions of benzene and toluene (B28343) with ethylene (B1197577) or propylene (B89431) proceed with high conversion rates to yield various alkylated aromatic compounds. researchgate.net The catalytic activity extends to deactivated aromatic compounds, highlighting the strength of these catalysts. rsc.orgresearchgate.net

The catalytic system often involves nanoscopic aluminium chlorofluoride (ACF; AlClₓF₃₋ₓ, where x is approximately 0.05–0.25), which has proven effective for these transformations. researchgate.net While reactions with simple olefins like ethylene and propylene are efficient, those with larger olefins such as cyclohexene (B86901) and 1-hexene (B165129) may require higher temperatures and result in lower conversions. researchgate.net

Furthermore, these this compound-based catalysts are active in the hydroarylation of fluorinated substrates. They can catalyze the reaction of 1,3,5-trifluorobenzene (B1201519) and pentafluorobenzene (B134492) with ethylene and propylene. researchgate.net The regioselectivity of these reactions depends on the substrate. The alkylation of non-fluorinated arenes follows typical Friedel-Crafts chemistry, leading to Markovnikov products. researchgate.net However, reactions involving fluorinated olefins can exhibit anti-Markovnikov regioselectivity. researchgate.net

Beyond hydroarylation, the high Lewis acidity of these materials enables their use in other demanding reactions, such as H/D exchange and the activation of fluoromethanes through hydrodefluorination. rsc.orgresearchgate.net

Enzymatic and Biological Catalysis Mimicry Involving this compound

This compound has become an invaluable tool in biochemistry for studying the mechanisms of enzymatic reactions, particularly those involving phosphoryl transfer. wikipedia.orgbiorxiv.org Its ability to mimic the transition state of phosphate (B84403) groups allows researchers to "trap" and structurally characterize enzyme-substrate complexes at a critical point in the catalytic cycle. biorxiv.org

Transition State Analog Formation in Phosphoryl Transfer Enzymes

Phosphoryl transfer reactions are fundamental to cellular processes, including metabolism, signaling, and growth, largely controlled by molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). wikipedia.org this compound complexes, in the presence of a nucleoside diphosphate (B83284) (like ADP), can act as analogs of the transition state of the transferring phosphoryl group. biorxiv.orgchem-soc.siresearchgate.net

When this compound is introduced to a phosphoryl transfer enzyme along with its substrate, it forms a stable complex within the active site that mimics the geometry of the phosphoryl group as it is being transferred. biorxiv.orgchem-soc.si This has been observed in numerous enzymes, including G proteins, kinases, and phosphatases. wikipedia.orgresearchgate.netnih.gov

The specific this compound species formed can vary. For example, in the presence of ADP, AlF₃ can form a trigonal bipyramidal structure, which is an accurate analog of the transition state of the γ-phosphate of ATP during its transfer. nih.govnih.govpnas.org In this conformation, the aluminium atom is positioned between an oxygen from the ADP β-phosphate and the nucleophilic atom of the acceptor molecule. nih.govnih.gov In other cases, an octahedral AlF₄⁻ species is observed, which also mimics the in-line anionic transition state for phosphoryl transfer. researchgate.netnih.gov The geometry adopted can be influenced by the specific enzyme's active site architecture and the pH of the environment. acs.org

The formation of these transition state analogs allows for their detailed structural characterization using techniques like X-ray crystallography. nih.govnih.govpnas.org These structures provide direct evidence for the "in-line" mechanism of phosphoryl transfer and reveal the specific interactions between the enzyme and the transition state, offering insights into how these enzymes achieve their remarkable catalytic power. researchgate.netresearchgate.net

Enzyme/SystemMimicked StateThis compound SpeciesObserved GeometryKey Finding
G ProteinsTransition State of GTP hydrolysisAlF₄⁻OctahedralMimics the γ-phosphate of GTP, leading to activation. wikipedia.orgbiorxiv.org
Nucleoside Diphosphate KinaseTransition State of phosphoryl transferAlF₃Trigonal BipyramidalAccurate analog of the transferring γ-phosphate of ATP. nih.govnih.govpnas.org
cAMP-dependent protein kinaseTransition State of phosphoryl transferAlF₃Trigonal BipyramidalProvides direct structural evidence for the in-line transfer mechanism. researchgate.net
Acetate KinaseTransition State AnalogAlFₓ (in complex with MgADP and acetate)Planar AlF₃ or AlF₄⁻ proposedForms an abortive complex, supporting a direct in-line mechanism. nih.gov

Chelation Chemistry and Mechanistic Investigation of this compound Complexes

The ability of aluminium to form stable complexes with fluoride ions is central to its role in mimicking biological phosphates. nih.govspringermedizin.de The Al-F bond is very strong, contributing to the stability of these complexes in biological systems. nih.govspringermedizin.de Aluminium typically forms octahedral complexes, which influences the type of chelating agents that can effectively bind it. nih.govspringermedizin.de

In the context of biological mimicry, the formation of AlFₓ complexes in solution is a prerequisite for their interaction with enzymes. These complexes, such as AlF₃·3H₂O and AlF₄⁻·2H₂O, are thought to be the species that bind to the active sites. mdpi.com The chelation of this compound by the enzyme's active site, along with the substrate (e.g., ADP), leads to the formation of the stable transition state analog. biorxiv.org

The pH of the solution is a critical factor, as it can influence the equilibrium between different this compound and aluminium hydroxide (B78521) species. acs.orgnih.govspringermedizin.de For instance, at a pH of around 4, the 1:1 aluminium-fluoride complex is favored. nih.govspringermedizin.de

Recent research has focused on the mechanistic details of this compound chelation itself, using a combination of theoretical studies and fluorine-18 (B77423) chemistry. acs.org This has practical applications beyond mechanistic enzymology, particularly in the field of medical imaging. The "aluminium-fluoride-18" strategy is a radiolabeling technique where the Al¹⁸F complex is captured by a chelating agent attached to a biomolecule, such as a peptide. researchgate.netunirioja.es This allows for the efficient labeling of molecules for Positron Emission Tomography (PET) imaging. researchgate.net The stability of the Al-F bond ensures that the radioactive ¹⁸F remains attached to the imaging agent in vivo. nih.govscienceopen.com

The choice of chelator is crucial for the stability of the final complex. Ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have been shown to form stable complexes with the (AlF)²⁺ moiety. nih.gov Mechanistic studies in this area aim to understand how reaction conditions can be optimized for efficient and stable radiolabeling for clinical applications. acs.org

ChelatorApplicationKey Research Finding
Enzyme Active SiteMechanistic EnzymologyForms abortive complexes that mimic the transition state of phosphoryl transfer. biorxiv.orgchem-soc.sinih.gov
NOTA (and derivatives)PET ImagingForms stable complexes with Al¹⁸F for radiolabeling of peptides and other biomolecules. nih.govresearchgate.netscienceopen.com
DTPAPET Imaging (early studies)Formed complexes with Al¹⁸F but showed instability in serum. nih.govspringermedizin.de
NO2A-AHMTheranostics (PET/Radiotherapy)Demonstrated ability to complex both aluminium-fluoride-18 and lutetium-177. unirioja.es

Advanced Materials Applications and Research Frontiers of Aluminium Fluoride

Optical and Photonic Materials Research

Aluminium fluoride's low refractive index and wide optical bandgap make it a highly desirable material for applications in the ultraviolet (UV) spectrum. aip.org Its utility spans from specialized optics for deep and vacuum ultraviolet wavelengths to the enhancement of optical fiber technologies.

Deep Ultraviolet (DUV) and Vacuum Ultraviolet (VUV) Optics Development

Aluminium fluoride (B91410) is a key material for optical applications in the deep ultraviolet (DUV) and vacuum ultraviolet (VUV) regions, with a cutoff wavelength around 110 nm. spiedigitallibrary.org It is one of the few materials transparent at these short wavelengths, making it essential for applications in semiconductor lithography and space-based observatories. spiedigitallibrary.orgresearchgate.net Research is focused on developing high-performance mirrors and optical coatings. For instance, AlF₃ is used in multilayer coatings, often paired with materials like lanthanum fluoride (LaF₃) or magnesium fluoride (MgF₂), to create high-reflectivity mirrors for specific VUV wavelengths, such as 121.6 nm (Lyman-alpha line), which is crucial for astrophysical and solar physics observations. spiedigitallibrary.orgresearchgate.net

Innovations in deposition techniques are crucial for maximizing the performance of AlF₃-based optics. A novel room-temperature reactive Physical Vapor Deposition (rPVD) process has been developed to protect aluminum mirrors. This method involves exposing a fresh aluminum film to xenon difluoride (XeF₂) gas, which forms a thin, protective layer of this compound. nasa.gov This AlF₃ layer prevents the oxidation of the aluminum, preserving its high reflectivity in the far-ultraviolet (FUV) range. nasa.gov

Thin Films for Anti-Reflection Coatings and Dielectric Mirrors

This compound's low refractive index makes it an excellent candidate for thin-film applications, particularly as a component in anti-reflection (AR) coatings and dielectric mirrors. aip.orgplatypustech.com Dielectric mirrors, or Bragg mirrors, consist of alternating layers of high and low refractive index materials, and AlF₃ often serves as the low-index material. platypustech.com These mirrors are favored over metallic mirrors for applications requiring high resistance to laser damage and low absorption. platypustech.com

In anti-reflection coatings, thin films of AlF₃ help to reduce the reflectivity of optical components and increase transmission within a desired wavelength range. azooptics.com These coatings are critical in a variety of optical systems, including lasers, cameras, and photodetectors. platypustech.com The development of deposition techniques like atomic layer deposition (ALD) allows for the creation of amorphous AlF₃ thin films, which can reduce light scattering and are beneficial for UV optical coatings. aip.org

Deposition Technique for AlF₃ Thin FilmsKey Advantages
Atomic Layer Deposition (ALD)Low-temperature process, produces amorphous films with reduced scatter loss. aip.org
Physical Vapor Deposition (PVD)Used for creating protective layers on aluminum mirrors. nasa.gov
Electron Beam EvaporationA common method for depositing dielectric materials for optical coatings. platypustech.com
Ion Beam SputteringUsed to create optical mixture coatings with flexible refractive indices. researchgate.net

Single Crystal Growth for Laser and Optical Devices

The development of high-quality single crystals of fluoride materials is essential for their use in lasers and other advanced optical devices. ikz-berlin.de Fluoride single crystals are key components for various photonic applications, including laser materials, high-power optical isolators, and optical windows with superior properties in the deep-UV region. ikz-berlin.de Techniques like the Bridgman and Czochralski methods are employed to grow large, high-purity single crystals. researchgate.netsamaterials.commdpi.com

Recent research has focused on growing bulk single crystals of complex aluminum fluorides, such as KAlF₄ and Na₅Al₃F₁₄. researchgate.net These crystals exhibit high transparency in specific wavelength ranges and have large energy gaps, making them suitable for various optical applications. researchgate.net For instance, KAlF₄ single crystals show high transmittance from 2000 to 5500 nm, while Na₅Al₃F₁₄ is transparent from 950 to 6000 nm. researchgate.net The growth of rare-earth-doped fluoride single crystals is also a significant area of research, as these materials can be used in solid-state lasers. mdpi.comresearchgate.net

Fluoroaluminate Glass for Optical Fiber Technologies

Fluoroaluminate glasses, which are based on AlF₃, are a significant class of heavy metal fluoride glasses (HMFG) used in modern mid-infrared fiber technology. aip.orgresearchgate.net These glasses are known for their low phonon energy, broad mid-infrared transmittance, and high solubility for rare-earth ions, making them ideal gain media for mid-infrared lasers. researching.cn Compared to other fluoride glasses like fluorozirconates (ZBLAN), fluoroaluminate glasses offer better moisture resistance and mechanical strength, which is advantageous for high-power laser systems. researching.cnresearchgate.net

The development of fluoroaluminate glass fibers has been ongoing since the 1970s, leading to a wide range of optical fibers for applications from the UV to the mid-IR spectrum. ram-tech.co.il These fibers can be doped with rare-earth elements to create active fibers for lasers and optical amplifiers. aip.orgram-tech.co.il The transmission window of fluoroaluminate glasses typically extends up to the mid-infrared range, making them suitable for applications in remote spectroscopy, thermal sensing, and laser power delivery. researchgate.netresearchgate.net

Energy Storage Device Research

This compound is also playing an increasingly important role in the development of next-generation energy storage devices, particularly in enhancing the performance and stability of lithium-ion batteries.

Role in Lithium-Ion Battery Electrode Materials and Solid Electrolyte Interphases (SEI)

In lithium-ion batteries, AlF₃ is extensively studied as a coating material for both cathodes and anodes to improve their performance and lifespan. mdpi.comaimspress.com One of the primary degradation mechanisms in these batteries is the reaction between the electrode materials and the liquid electrolyte, leading to the formation of an unstable solid electrolyte interphase (SEI). mdpi.comoaes.cc

Applying a thin coating of AlF₃ on the surface of cathode materials can prevent their degradation. aimspress.com This protective layer helps to reduce the dissolution of transition metals from the cathode and protects it from attack by hydrogen fluoride (HF) present in the electrolyte. aimspress.com AlF₃ is particularly suitable for this purpose because it is chemically inert and the Al³⁺ ion is not easily reduced or oxidized under battery operating conditions. mdpi.com

On the anode side, AlF₃ contributes to the formation of a stable SEI layer. researchgate.net A robust and uniform SEI is crucial for preventing the formation of lithium dendrites, which can cause short circuits and battery failure. oaes.cc Recent research has explored the use of AlF₃ in creating a recyclable solid-state electrolyte for aluminum-ion batteries. acs.org In this design, an inert AlF₃ inorganic framework acts as a solid diluent, enhancing ion migration and mitigating corrosion of the aluminum anode. acs.org This approach has shown outstanding performance, with stable cycling for thousands of hours. acs.org

Application of AlF₃ in BatteriesFunction
Cathode CoatingProtects against degradation and dissolution of active material. aimspress.com
Anode SEI ComponentPromotes the formation of a stable SEI, preventing dendrite growth. oaes.ccresearchgate.net
Solid-State Electrolyte FrameworkEnhances ion migration and reduces anode corrosion in aluminum-ion batteries. acs.org

Dielectric Layers in Supercapacitors

This compound (AlF₃) is being explored for its potential use in energy storage devices, particularly as a dielectric layer in supercapacitors. The dielectric material is a critical component of a capacitor, as it stores energy by becoming polarized when an electric field is applied. The application of aluminum oxide (Al₂O₃), a related compound, as an insulating layer in flexible supercapacitors highlights the potential of aluminum-based compounds in this field. nih.gov Al₂O₃ offers good mechanical strength and a high dielectric constant, which can improve the stability and performance of supercapacitors. nih.gov

Research into materials for supercapacitors has shown that thin layers of dielectric materials, such as aluminum oxide, can enhance performance. frontiersin.org For instance, coating activated carbon electrodes with a thin layer of Al₂O₃ has been shown to increase the operating voltage and capacitance retention of electric double-layer capacitors (EDLCs). frontiersin.org While research on AlF₃ itself as a primary dielectric is less common, the principles demonstrated with Al₂O₃ suggest a promising avenue for investigation. The high dielectric permittivity of materials like aluminum oxide allows for greater charge storage, leading to higher capacitance values. nih.gov

The development of advanced supercapacitors often involves the use of novel materials and structures. For example, the integration of piezoelectric energy harvesters with supercapacitors on flexible substrates is an active area of research. nih.gov In such devices, an insulating layer is crucial, and materials like aluminum oxide are being used for this purpose. nih.gov The mechanical stability of these layers is also important, especially for wearable applications. nih.gov

Components for Next-Generation Fluoride Ion Batteries

This compound is a key compound in the research and development of next-generation fluoride-ion batteries (FIBs). FIBs are considered a promising alternative to lithium-ion batteries (LIBs) due to the high natural abundance and low cost of fluorine. micronanoeducation.org One of the significant areas of research is the development of stable and efficient electrolytes. Recent advancements have focused on solid-state electrolytes to overcome the challenges associated with liquid electrolytes, such as corrosion and moisture sensitivity. acs.orgeurekalert.org

In one innovative approach, researchers designed a recyclable solid-state electrolyte by creating an inert aluminum fluoride (AlF₃) inorganic framework. acs.org This framework acts as a solid diluent, which helps in the dissociation of Al₂Cl₇⁻ into AlCl₄⁻, facilitating the movement of active ions and reducing corrosion of the aluminum anode. acs.org This design has been shown to significantly improve the longevity, safety, and cost-effectiveness of aluminum-ion batteries. acs.org The battery with this AlF₃-based electrolyte demonstrated stable performance for up to 4,000 hours in symmetric cells and over 10,000 cycles in full cells. acs.org

Furthermore, AlF₃ is being investigated as a cathode material for rechargeable lithium batteries. researchgate.net Studies have shown that some preparations of AlF₃ can deliver a high initial capacity. researchgate.net The reaction mechanism involves the conversion of AlF₃ to lithium fluoride (LiF) and aluminum (Al) during discharge, and the reverse reaction during charging. researchgate.net Although issues like capacity fading need to be addressed, these findings highlight the potential of aluminum fluoride in various next-generation battery technologies. researchgate.net The development of such batteries is crucial for large-scale energy storage for renewable energy sources like solar and wind power. acs.orgeurekalert.org

Advanced Ceramic and Glass Systems

Enhancement of Opacity and Chemical Resistance in Ceramics and Glass

This compound (AlF₃) is a significant additive in the ceramics and glass industries, valued for its ability to enhance key properties of the final products. noahchemicals.com In ceramics, AlF₃ is used to increase opacity, which is desirable for creating visually appealing decorative items. noahchemicals.com It also acts as a fluxing agent, lowering the melting point of ceramic materials, which can improve their strength and resistance to chemicals and heat. nanorh.com This enhanced chemical resistance makes the ceramics more durable and suitable for use in demanding environments, such as in chemical-resistant coatings and linings.

In the glass industry, aluminum fluoride serves as both a flux and an opacifier. nanorh.com As a flux, it reduces the melting temperature and viscosity of the glass, making it easier to work with. nanorh.com This property is particularly useful in the production of enamels and glazes. nanorh.com The addition of AlF₃ can also improve the chemical resistance of glass, making it more durable for applications like laboratory equipment and cookware. noahchemicals.com

Development of Specialty Glass Formulations

This compound plays a crucial role in the formulation of various specialty glasses. It is used in the production of high-quality optical glass and fluoride glasses, where it helps to modify the glass properties and enhance optical transparency. riverlandtrading.com One of its key functions is to decrease the refractive index of the glass, a property that is particularly important for specialty glasses with low melting points. cgmaterial.com

Fluoroaluminate glass, which includes aluminum fluoride as an ingredient, is used in applications such as optical fibers for medical and imaging purposes. noahchemicals.com By improving clarity and resistance to thermal shock, AlF₃ contributes to the manufacturing of high-performance lenses and other precision optical components. noahchemicals.com Its ability to lower the melting temperature of glass batches also helps to reduce energy consumption during production. nanorh.com

Functionalized Microprobes for Scanning Probe Microscopy (SPM)

The functionalization of microprobes for Scanning Probe Microscopy (SPM) is a technique used to enhance the capabilities of this powerful nanoscale imaging and manipulation tool. While direct and extensive research on the use of aluminum fluoride for functionalizing SPM tips is not widely documented in the provided results, the concept of surface functionalization is well-established. For instance, research has been conducted on the functionalization of surfaces with various molecules, including those derived from amino acids, to study chiral interactions at the nanoscale. unipd.it

In the broader context of materials science, aluminum fluoride has been noted in studies related to surface modifications and coatings. For example, AlF₃ has been used as a low-index optical thin film, particularly for applications requiring transparency in the far ultraviolet spectrum. sodium-cryolite.com Its deposition via physical vapor deposition is a common technique. sodium-cryolite.com While not directly related to SPM tip functionalization, this demonstrates its utility in creating specific surface properties. The potential for using AlF₃ to modify the chemical or physical properties of an SPM tip for specific imaging or interaction studies remains an area for possible future exploration.

Radiolabelling Techniques for Molecular Imaging (e.g., [¹⁸F]AlF Complex Radiochemistry)

The aluminium-[¹⁸F]fluoride ([¹⁸F]AlF) complex has become a significant tool in the field of molecular imaging, particularly for Positron Emission Tomography (PET). nih.govresearchgate.net This radiolabelling method combines the favorable decay properties of fluorine-18 (B77423) (¹⁸F) with the straightforward chemistry of metal-based radiolabelling. nih.govscispace.com The technique allows for a one-step aqueous radiofluorination, making it more practical for routine use compared to traditional methods that require the formation of covalent bonds with fluorinated prosthetic groups. mdpi.com

The process involves the formation of an [¹⁸F][AlF]²⁺ cation, which is then complexed with a chelator that is attached to a biomolecule of interest, such as a peptide or protein. mdpi.com This method was first described in 2009 and has since been applied to a wide variety of PET imaging vectors. mdpi.com The [¹⁸F]AlF complex is typically formed by reacting aluminum trichloride (B1173362) (AlCl₃) with [¹⁸F]fluoride in an aqueous buffer, often at a pH of around 4.0. frontiersin.org The subsequent labelling of the chelator-conjugated biomolecule is often carried out at elevated temperatures, though methods for room-temperature labelling of heat-sensitive biomolecules have also been developed. frontiersin.orgspringernature.com

A variety of chelators have been used for this purpose, with derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) being among the most common. mdpi.comresearchgate.net The resulting [¹⁸F]AlF-labelled tracers have shown promising preclinical results for imaging various biological targets, and some have even progressed to clinical evaluation. scispace.commdpi.com

Research Findings on [¹⁸F]AlF Radiochemistry

ParameterFindingSource
Reaction pH Optimal at pH 4.0 frontiersin.org
Reaction Temperature Typically 100°C, but room temperature methods are available for heat-sensitive molecules. frontiersin.orgspringernature.com
Common Chelators NOTA, NODA, and their analogs. mdpi.comresearchgate.net
Radiochemical Yield Satisfactory yields of 35-55% (non-decay corrected) can be obtained. springernature.com
Molar Activity Moderate to good apparent molar activities (12-85 GBq/µmol) are achievable. springernature.com
Applications Imaging of peptides, proteins, and small molecules for various diseases. mdpi.comfrontiersin.org

Surface Chemistry and Interfacial Phenomena of Aluminium Fluoride

Adsorption Mechanisms on Aluminium Fluoride (B91410) Surfaces

The adsorption capabilities of AlF₃ surfaces are dictated by their chemical nature, particularly the presence of highly polar Al-F bonds and under-coordinated aluminium sites. These features govern the interaction with various adsorbates, from water to complex reactants.

Interaction with Water and Hydrophilic Surface Formation

Aluminium fluoride surfaces exhibit a strong affinity for water, leading to the formation of a hydrophilic layer. This behavior is rooted in the high Lewis acidity of the Al-F species on the surface. acs.orgresearchgate.net When exposed to water, even in trace amounts under vacuum conditions (≈10⁻⁴ Torr), AlF₃ surfaces strongly adsorb H₂O molecules at under-coordinated aluminium sites. acs.orgacs.orgresearchgate.net This interaction is not merely physisorption; it involves the formation of strongly bound H₂O species. acs.orgresearchgate.net

The resulting surface is characterized by high wettability. For instance, AlF₃ layers produced by treating oxide-free aluminum with xenon difluoride (XeF₂) demonstrate water contact angles as low as 5–10°, confirming their highly hydrophilic nature. acs.orgacs.orgresearchgate.net This hydrophilicity is a direct consequence of the strong Lewis acid sites on the AlF₃ surface readily interacting with the Lewis base (water). acs.orgresearchgate.net The interaction is so favorable that water adsorption preferentially occurs on such hydrophilic surfaces. mdpi.com Infrared spectroscopy and first-principles simulations have confirmed the details of the AlFₓ···H₂O interactions, providing assignments for the associated infrared bands. acs.orgresearchgate.net

This strong interaction with water can be a limiting factor in some applications, such as in microelectromechanical systems (MEMS), where the formation of hydrophilic AlF₃ layers can preclude the release of components with low stiction and low capillary force. acs.orgresearchgate.net

Selective Adsorption of Reactants on AlF₃ Catalyst Surfaces

In the realm of heterogeneous catalysis, the surface of this compound acts as a selective adsorbent for reactants, a crucial step for its catalytic activity. byjus.comacs.org The ability of a catalyst to increase the rate of a specific reaction depends on the chemisorption of reactants onto its active sites. byjus.commicromeritics.com For AlF₃, these active sites are typically under-coordinated Al³⁺ ions, which act as Lewis acid sites. acs.org

The strength of the bond formed during adsorption is critical; it must be strong enough to activate the reactant molecules but not so strong that the products cannot desorb, which would immobilize them on the surface and block active sites. byjus.comstudymind.co.uk Different phases of this compound exhibit different catalytic activities. Studies have shown that α-AlF₃ surfaces are relatively chemically inert because the fluorine ions in the outermost layer reconstruct to shield the Al³⁺ ions. acs.org In contrast, high-surface-area AlF₃, which often has a structure related to β-AlF₃, is a highly active heterogeneous catalyst.

The β-AlF₃ (100) surface, in particular, has been studied for its catalytic properties. The adsorption of molecules like hydrogen fluoride (HF) and hydrogen chloride (HCl), which are often reactants or products in the reactions catalyzed by AlF₃, is strongly dependent on coverage. The selective adsorption of reactants is key to AlF₃'s role in fluorine-chlorine exchange reactions and the synthesis of hydrofluorocarbons (HFCs). For example, in the hydrodechlorination of chloroorganosilanes, a Pd/AlF₃ catalyst favors the selective cleavage of the C-Cl bond. ias.ac.in The selective nature of the catalyst surface directs the reaction toward desired products. byjus.com

Surface Modification and Functionalization Strategies

Altering the surface of this compound or using it to modify other surfaces can tailor its properties for specific applications, from enhancing adhesion or non-stick characteristics to improving its capacity for selective adsorption.

Effects of XeF₂ Treatment on Aluminium and Alumina (B75360) Surfaces

Exposing aluminum (Al) and alumina (Al₂O₃) surfaces to xenon difluoride (XeF₂) gas is an effective method for creating a thin, passivating layer of this compound. acs.orgnasa.gov This treatment is often used as a dry-etching process in the fabrication of MEMS devices. acs.org The reaction of XeF₂ with Al and Al₂O₃ surfaces results in the formation of a highly hydrophilic AlF₃ or aluminum oxyfluoride (AlOₓFᵧ) layer. acs.orgacs.orgresearchgate.net

The resulting AlF₃ layer, typically around 2.5-3.2 nm thick, chemically passivates the aluminum surface, preventing further oxidation and contamination. nasa.gov This process significantly increases surface adhesion. escholarship.org Atomic Force Microscopy (AFM) measurements have shown that the adhesion force on an Al surface with its native oxide is approximately 7 nN after XeF₂ fluorination, which is double that of the untreated oxidized surface. Similarly, the adhesion force on an Al₂O₃ surface increases from 3.5 nN to 6.5 nN after treatment. escholarship.org This high adhesion is directly attributed to the presence of the reactive AlF₃ layer. escholarship.org

Despite the chemical reaction, the surface roughness does not significantly change, as the AlF₃ product remains on the surface. escholarship.org While the high hydrophilicity and adhesion are beneficial for some applications, they can be detrimental in others. To counteract this, the highly hydrophilic AlFₓ surface can be subsequently modified, for example, with octadecyltrichlorosilane (B89594) (OTS) to create non-stick, hydrophobic surfaces. acs.org

SurfaceTreatmentAdhesion Force (Si₃N₄ tip)Water Contact AngleReference
Oxidized AlNone~3.5 nN- escholarship.org
AlXeF₂~7.0 nN5-10° acs.orgescholarship.org
Al₂O₃None3.5 nN- escholarship.org
Al₂O₃XeF₂6.5 nN- escholarship.org

Amino-Functionalization for Enhanced Adsorption Properties (e.g., MOFs)

Incorporating amino groups into aluminum-based materials, such as metal-organic frameworks (MOFs), is a strategy to significantly enhance their adsorption capabilities. mdpi.comdntb.gov.uarsc.org MOFs are crystalline compounds with high surface areas and adjustable voids, making them suitable for adsorption applications. taylorfrancis.com Functionalizing these structures with amino (-NH₂) groups can create specific binding sites and improve the affinity for certain molecules. rsc.orgresearchgate.net

An example is the amino-functionalized aluminum-based MOF, NH₂-MIL-101(Al). This material has shown a markedly superior capacity for adsorbing fluoride ions from water compared to its non-functionalized or iron-based counterparts. mdpi.comdntb.gov.uaresearchgate.net The amino groups enhance the adsorption performance, which is crucial for applications like water defluoridation. mdpi.com Kinetic studies indicate that the primary adsorption mechanism is chemical adsorption, following a monolayer adsorption model. mdpi.comresearchgate.net

The adsorption capacity is influenced by factors such as pH and adsorbent dosage. NH₂-MIL-101(Al) is effective over a broad pH range, with optimal fluoride uptake in acidic conditions. mdpi.comdntb.gov.uaresearchgate.net

AdsorbentTarget IonAdsorption Capacity (mg/g)ConditionsReference
NH₂-MIL-101(Al)Fluoride31.2pH 3.0, 7 mg/L initial F⁻ conc. mdpi.comdntb.gov.ua
NH₂-MIL-101(Al)Fluoride36.6pH 7.0, 0.015 g dosage mdpi.comdntb.gov.ua
NH₂-MIL-101(Fe)Fluoride5.9pH 7.0, identical conditions dntb.gov.ua

Besides fluoride, these amino-functionalized MOFs are also promising candidates for CO₂ capture, offering a combination of high stability, good capacity at low pressures, and high selectivity. acs.org

Surface Oxidation Phenomena in AlF₃ Films

This compound thin films are often used as protective layers on aluminum surfaces, for instance in ultraviolet (UV) optics, precisely because they can prevent or retard the formation of aluminum oxide (Al₂O₃), which degrades reflectance. nasa.govoptica.org However, the AlF₃ films themselves can be susceptible to surface oxidation, particularly when exposed to moisture in the ambient air. acs.org

The effectiveness of an AlF₃ layer in preventing oxidation of the underlying aluminum is highly dependent on its thickness and density. optica.orgbyu.edu Studies have shown that a 2.4 nm thick AlF₃ layer can significantly slow down the oxidation of aluminum, but does not stop it completely. byu.edu In contrast, a thicker layer of 9 nm appears to completely halt oxide growth over observation periods of 150-200 hours. byu.edu This suggests a threshold thickness is required for complete passivation.

The deposition conditions of the AlF₃ film also play a role. Films deposited at higher substrate temperatures tend to have a higher packing density and fewer voids, which reduces their susceptibility to absorbing water when exposed to air and subsequent optical degradation. researchgate.netoptica.org The presence of oxygen during deposition can also influence the film's properties. researchgate.net While some plasma-based deposition methods may introduce an aluminum oxyfluoride layer, this can still serve as a protective passivation layer. patrickehopkins.com The oxidation of the AlF₃ surface itself or the underlying material remains a critical consideration in the long-term stability and performance of AlF₃-coated components. acs.orgbyu.edu

Environmental Science and Sustainability Research Involving Aluminium Fluoride

Enhancing Energy Efficiency and Reducing Emissions in Industrial Processes (e.g., Aluminium Smelting)

The pursuit of greater efficiency and sustainability has spurred research into new high-purity variants of aluminium fluoride (B91410). globalgrowthinsights.com For instance, developments in producing high-purity AlF₃ are aimed at further optimizing the smelting process, leading to even lower energy use. globalgrowthinsights.com Beyond energy savings, modern aluminium production plants have integrated advanced control systems that capture and recycle fluoride emissions. international-aluminium.org Historically, fluoride emissions were a major environmental concern for smelters, but technological advancements in fume control, improved operational practices, and enhanced pot technology have led to a dramatic reduction. international-aluminium.org Data shows a significant decrease in fluoride emissions, from 5.14 kg of fluoride per tonne of aluminium in 2010 to 2.59 kg per tonne in 2022. international-aluminium.org

Table 1: Fluoride Emissions Reduction in Aluminium Smelting

YearFluoride Emissions (kg F / tonne Al)
20105.14
20222.59
Data sourced from the International Aluminium Institute. international-aluminium.org

Fluoride Remediation and Adsorption Technologies

The presence of excess fluoride in water, often from industrial sources, is a significant environmental concern. mdpi.com Consequently, research has focused on developing effective remediation and adsorption technologies. Aluminium-based materials are of particular interest due to aluminium's high affinity for fluorine. mdpi.com One approach involves using industrial solid waste, such as secondary aluminium ash, as a precursor for creating environmental functional materials for fluoride removal. frontiersin.org Studies have shown that mesoporous alumina (B75360) derived from this waste, when modified with citric acid, can effectively adsorb fluoride from industrial wastewater. researchgate.net The primary mechanism for this adsorption is ion exchange between the hydroxyl (-OH) groups on the adsorbent's surface and fluoride ions in the water. researchgate.net

Metal-Organic Frameworks (MOFs) have emerged as highly promising adsorbents for removing fluoride from water due to their high porosity, large specific surface area, and easily modifiable structures. mdpi.comresearchgate.net MOFs based on metals like zirconium and aluminium have demonstrated significant potential for defluoridation. mdpi.comresearchgate.net

Research into aluminium-based MOFs, specifically an amino-functionalized variant called NH₂-MIL-101(Al), has shown superior fluoride adsorption capabilities. mdpi.com In comparative studies, NH₂-MIL-101(Al) had a fluoride adsorption capacity seven times greater than its iron-based counterpart under identical conditions. mdpi.com The adsorption process is rapid, reaching equilibrium within 60 minutes, and is most effective in acidic conditions. mdpi.com Kinetic studies indicate that the primary mechanism is chemical adsorption, where fluoride ions replace Al-OH groups to form stable Al-F structures. mdpi.com

Zirconium-based MOFs, such as MOF-801 and the UiO-66 family, are also highly effective. mdpi.comrsc.org MOF-801, synthesized via a solvothermal method, shows excellent reusability, maintaining up to 79% removal efficiency after four cycles. rsc.org Its adsorption mechanism involves the exchange of fluoride ions with zirconium-bound hydroxyl groups. rsc.org Another novel adsorbent, La-UiO-66-(COOH)₂, demonstrated an ability to remove 87% of fluoride anions within just five minutes over a broad pH range. mdpi.com

Table 2: Research Findings on MOFs for Fluoride Removal

MOF TypeMetal IonAdsorption Capacity (mg/g)Key Findings
NH₂-MIL-101(Al)Aluminium31.2Reaches equilibrium in 60 mins; adsorption is 7x higher than Fe-based equivalent. mdpi.com
MOF-801Zirconium19.42Good reusability over 4 cycles; anion-exchange mechanism. mdpi.comrsc.org
La-UiO-66-(COOH)₂Zirconium/Lanthanum57.23Rapid removal (87% in 5 mins) over a wide pH range. mdpi.com
MOF(Zr)-on-MOF(Ce)Zirconium/Cerium164.47Fast capture rate and high capacity; effective in actual wastewater. bohrium.com

Recycling and Valorization of Fluoride-Containing Industrial Waste (e.g., Spent Pot Lining)

Spent Pot Lining (SPL) is a significant hazardous solid waste generated by the aluminium smelting industry. icsoba.org It consists of the used carbon and refractory brick lining of electrolysis cells, which becomes contaminated with fluorides and cyanides. icsoba.org Landfilling this waste is no longer considered an acceptable practice, driving the development of recycling and valorization technologies. international-aluminium.orgicsoba.org Between 40% and 50% of the SPL generated is already recycled for use in other industrial processes, such as the production of cement and steel. international-aluminium.org

Hydrometallurgical processes are a key focus for SPL treatment. The Low-Caustic Leaching and Liming (LCL&L) process, for example, involves leaching fluorides and cyanides from the ground SPL. icsoba.org This process uses a water leach followed by a low-caustic leach to extract the contaminants, ultimately producing inert by-products that can be valorized. icsoba.org Another approach involves a two-step chemical leaching treatment using dilute lixiviants at ambient temperatures, which solubilizes a large quantity of fluoride and various metals. d-nb.info The extracted fluoride and aluminium can then be selectively recovered from the leachate using ion-exchange resins. d-nb.info

The goal of these valorization strategies is to recover valuable materials and create a circular economy within the aluminium industry. Recovered fluoride can be used to produce synthetic cryolite (B1665278) or aluminium fluoride, which can be fed back into the smelting process. d-nb.infoacs.org Research has also explored co-treating SPL with other industrial wastes, such as aluminium anodizing wastewaters, to leach fluoride and precipitate it in a form that can be directly reused in AlF₃ production. acs.org These processes not only address the challenge of a hazardous waste but also recover valuable resources, reduce the need for virgin raw materials, and minimize the environmental impact of the aluminium industry. d-nb.infomdpi.comresearchgate.net

Future Research Directions and Challenges in Aluminium Fluoride Science

Development of Novel Synthesis Routes for Tailored Physicochemical and Catalytic Properties

The performance of aluminium fluoride (B91410) as a catalyst is intrinsically linked to its physicochemical properties, such as surface area, crystal phase, and acidity. A primary challenge is the development of synthesis methods that allow precise control over these characteristics.

Future research is centered on moving beyond traditional high-temperature solid-state reactions to more sophisticated methods. The fluorolytic sol-gel route represents a significant advancement, enabling the creation of nanoscopic metal fluorides with exceptionally high surface areas and strong Lewis acidity. rsc.orgamazon.com This method involves the fluorination of an aluminum alkoxide with anhydrous HF in an organic solvent, resulting in an amorphous, high-surface-area precursor that can be further treated to yield active HS-AlF₃ (High Surface Area AlF₃). amazon.com

Other promising synthesis strategies include:

Aqueous Phase Synthesis: A simple and scalable route involves dissolving Al₂O₃ in aqueous hydrofluoric acid (HF) and reprecipitating it as AlF₃·3H₂O. Subsequent thermal decomposition yields thermally stable AlF₃ with high specific surface areas (60-120 m²/g). researchgate.net

Microwave-Assisted Synthesis: This technique offers a rapid and efficient way to produce crystalline, high-surface-area aluminium fluoride. researchgate.net It has been used to synthesize an this compound hydrate (B1144303) with cationic vacancies, a structure that exhibits both strong Lewis and Brønsted acidity. acs.org

Hard Template Method: Using materials like carbon as a hard template allows for the synthesis of specific polymorphs, such as high-surface-area α-AlF₃ (66 m²/g), by transforming a C-γ-Al₂O₃ composite with hydrogen fluoride. researchgate.net

Fluorination of Transition Aluminas: The fluorination of materials like γ-Al₂O₃ is a key method to modify their properties and enhance catalytic performance. rsc.org This can create novel F-doped Al₂O₃ phases with finely distributed fluoride, leading to tunable Brønsted and Lewis acidity. rsc.org

The ability to tailor these properties is crucial for optimizing catalytic activity. For instance, the number of Lewis acid sites, which are the active centers for many reactions, has been shown to be proportional to the specific surface area of the AlF₃. researchgate.netresearchgate.net

Table 1: Comparison of Modern Synthesis Routes for this compound

Synthesis RoutePrecursorsKey AdvantagesResulting PropertiesCitations
Fluorolytic Sol-Gel Aluminum alkoxide, anhydrous HFProduces nanoscopic particles, very high surface area, strong Lewis acidity.Amorphous or crystalline HS-AlF₃, comparable to SbF₅. rsc.orgamazon.com
Aqueous Phase Al₂O₃, aqueous HFSimple, scalable process.Thermally stable AlF₃ with high surface area (60-120 m²/g). researchgate.net
Microwave-Assisted Metal precursors, solventsRapid synthesis, crystalline products.High-surface-area AlF₃ hydrate with cationic vacancies, bifunctional acidity. researchgate.netacs.org
Hard Template γ-Al₂O₃, sucrose (B13894), HFControl over crystal phase (e.g., α-AlF₃).High surface area α-AlF₃ (66 m²/g). researchgate.net
F-Doped Alumina (B75360) Transition alumina, fluorinating agentTunable Lewis and Brønsted acidity.Fluoride finely distributed in bulk and surface. rsc.org

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

A significant challenge in understanding and optimizing reactions involving this compound is the difficulty of observing the dynamic changes occurring at the catalyst's surface in real-time. Traditional pre- and post-reaction analyses provide limited insight into reaction mechanisms and catalyst deactivation. Therefore, the development and application of advanced in-situ characterization techniques are critical research directions.

Techniques that allow for the monitoring of structural and electronic changes under actual reaction conditions are paramount. Key methods being explored include:

In-Situ X-Ray Diffraction (XRD): This technique is used to follow structural changes in the catalyst during a reaction. For example, in-situ XRD has been employed to monitor the transformation of γ-alumina into this compound during the dismutation of hydrochlorofluorocarbon-22 (CHClF₂), revealing that while the material becomes catalytically active at 300°C, major structural changes to an α-AlF₃-like phase occur at higher temperatures (400-500°C). researchgate.net

In-Situ Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR, particularly ¹⁹F and ²⁷Al MAS NMR, provides detailed information about the local environment of fluorine and aluminum atoms. researchgate.netrsc.orge-bookshelf.de In-situ NMR can track the formation of different AlFₓ species and the interaction of reactants with the catalyst surface. For instance, ¹⁹F/²⁷Al cross-polarization experiments have shown the initial formation of AlF₃ on γ-Al₂O₃ at temperatures as low as 300°C, even before significant changes are visible via XRD. researchgate.net

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for observing surface species and reaction intermediates. It has been used to study the mechanisms of atomic layer deposition (ALD) of AlF₃, identifying surface species like AlCH* and HF* and how their coverage changes with temperature, dictating the shift between deposition and etching processes. aip.orgacs.org

The combination of these techniques provides a more complete picture of the catalytic cycle. For instance, in the atomic layer etching (ALE) of Al₂O₃ using trimethylaluminum (B3029685) (TMA) and hydrogen fluoride (HF), the combination of in-situ spectroscopic ellipsometry and quasi-in-situ X-ray photoelectron spectroscopy (XPS) allows for detailed characterization of the fluorination and ligand-exchange steps in real-time. aip.org These advanced methods are essential for understanding reaction mechanisms, identifying active sites, and developing more stable and efficient catalysts. researchgate.netaip.org

Multiscale Computational Modeling of Complex this compound Systems and Interfaces

To complement experimental studies, multiscale computational modeling has emerged as an indispensable tool for investigating this compound systems at a level of detail that is often inaccessible through experiments alone. researchgate.net The challenge lies in accurately simulating the complex interactions at interfaces, from the atomic scale to the macroscopic reactor level, over relevant time scales. ucla.eduresearchgate.net

Future research in this area focuses on integrating different computational methods to create comprehensive models:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to model the electronic structure of AlF₃ surfaces, predict the nature of active sites, and understand reaction mechanisms at the most fundamental level. researchgate.netrsc.org DFT calculations can help rationalize how weak interactions, for example with a co-catalyst, can polarize M-F bonds (M=Al, Ga) and facilitate catalytic turnover. nih.gov

Microscopic Kinetic Monte Carlo (kMC) Modeling: The kMC algorithm can simulate surface processes over longer timescales than QM methods. It is particularly useful for modeling thin film growth and etching. ucla.edu For example, kMC models have been developed for the thermal atomic layer etching of aluminum oxide, describing the atomistic processes of fluorination and ligand exchange on the surface. ucla.eduucla.edu

Computational Fluid Dynamics (CFD): At the macroscopic level, CFD is used to model fluid flow, heat transfer, and mass transport within a reactor. ucla.eduornl.gov This is crucial for optimizing reactor design and operating conditions to achieve uniform film etching or deposition while minimizing reactant consumption. ucla.edu

The integration of these methods into a multiscale CFD framework is a key objective. ucla.eduucla.edu In this approach, data such as precursor partial pressures and temperatures from a macroscopic CFD simulation are fed into a microscopic kMC model of the substrate surface. ucla.edu The kMC model then calculates the consumption and generation of chemical species, which are fed back into the CFD model. ucla.eduacs.org This powerful combination allows for the simulation of an entire process, from reactor-scale fluid dynamics down to atomic-level surface reactions, enabling the optimization of complex processes like carbothermic aluminum production and spatial atomic layer etching. researchgate.netucla.edu

Table 2: Hierarchy of Computational Modeling Techniques for this compound Systems

Modeling ScaleTechniqueFocus of StudyTypical OutputsCitations
Quantum (Atomic) Density Functional Theory (DFT)Electronic structure, bond activation, reaction pathways, surface site acidity.Reaction energies, activation barriers, electronic properties. researchgate.netrsc.org
Microscopic (Surface) Kinetic Monte Carlo (kMC)Surface kinetics, film growth/etching, long-term surface evolution.Etch/deposition rate, surface roughness, film uniformity. ucla.eduucla.edu
Macroscopic (Reactor) Computational Fluid Dynamics (CFD)Mass/heat transport, fluid flow, reactor design, process optimization.Velocity/pressure/temperature fields, species concentration. ucla.eduornl.gov
Integrated Multiscale CFD (CFD-kMC)Full process simulation linking reactor conditions to surface chemistry.Optimized reactor design, process efficiency, film quality. ucla.eduresearchgate.netucla.edu

Exploration of Novel Catalytic Pathways and Reaction Selectivity Enhancement

This compound's high Lewis acidity makes it a potent catalyst for a variety of chemical transformations, particularly those involving the activation of strong chemical bonds like C-F and C-H. researchgate.netrsc.org A major research thrust is to harness this reactivity to develop novel catalytic pathways and to precisely control reaction selectivity, minimizing unwanted byproducts.

High-surface-area aluminium fluorides (HS-AlF₃) and related materials like aluminium chlorofluoride (ACF) have demonstrated remarkable catalytic activity, in some cases outperforming traditional homogeneous catalysts. researchgate.netrsc.org Key areas of exploration include:

C-H and C-F Bond Activation: AlF₃-based catalysts are highly effective in reactions such as H/D exchange between alkanes and arenes, and the hydroarylation of even deactivated aromatic compounds. researchgate.netrsc.org They can also activate stable fluoromethanes for hydrodefluorination. rsc.org

Dehydrohalogenation Reactions: A significant application is the dehydrofluorination of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) to produce valuable fluoroolefins. researchgate.netresearchgate.net The challenge is to achieve high conversion and selectivity. Research shows that for some reactions, weak Lewis acid sites are preferable to strong ones, which can cause rapid deactivation due to coking. researchgate.netresearchgate.net The selectivity between dehydrofluorination and dehydrochlorination can be controlled by using different nanoscopic metal fluorides. rsc.org

Selectivity Enhancement: Achieving high selectivity is a persistent challenge. For instance, in the defluorofunctionalization of electron-deficient arenes, AlF₃ catalysts show selectivity for sp² C-F bonds over sp³ C-F bonds, leaving CF₃ groups intact. acs.org The interaction between the catalyst and support material, such as SiC, can lead to a uniform distribution of the active AlF₃ phase, enhancing both catalytic activity and stability. researchgate.net Synergistic effects are also observed when AlF₃ is used as a support for metal nanoparticles (e.g., Pd@HS-AlF₃), creating new active and selective catalysts for reactions like hydrogenation. rsc.org

Future work will focus on understanding the relationship between specific catalyst structures (e.g., crystal planes) and reaction outcomes. It has been proposed that crystal planes exposing an equal number of aluminum and fluorine atoms are particularly advantageous for dehydrofluorination, enabling a simultaneous interaction of the catalyst's metal site with a reactant's fluorine atom and the catalyst's surface fluorine with a reactant's hydrogen atom. researchgate.net

Integration of this compound into Next-Generation Multifunctional Devices

Beyond its traditional role in aluminum smelting and catalysis, this compound is being explored for its potential in a range of next-generation multifunctional devices. futuremarketinsights.comnoahchemicals.com Its unique properties, including thermal stability and its role in fluorine chemistry, make it a candidate material for advanced energy storage and electronic applications.

Key areas of development include:

Advanced Batteries: Anhydrous this compound (AAHF) is gaining attention for its potential use in lithium-ion batteries. industryarc.com Research is investigating AlF₃ as a novel cathode material, with initial studies showing very high specific capacities, although capacity fade remains a challenge to overcome. researchgate.net The formation of unwanted Li₃AlF₆ can reduce cycling capacity. researchgate.net AlF₃ is also being explored as a Lewis acid additive in solid-state polymer electrolytes for lithium metal batteries, where it can immobilize anions and help build a robust solid electrolyte interphase (SEI) layer. acs.org Furthermore, the development of fluoride-ion batteries represents an exciting, albeit long-term, research direction. noahchemicals.com

Specialty Glass and Ceramics: High-purity this compound is a crucial component in the manufacturing of advanced glass and ceramic materials. futuremarketinsights.com It acts as a fluxing agent, reducing melting temperatures and improving physical properties. futuremarketinsights.com It is used in specialty glasses for optical fibers, semiconductors, and display panels, which are essential for technologies like 5G networks. futuremarketinsights.com In ceramics, it enhances strength, heat resistance, and is used in glazes and enamel coatings. futuremarketinsights.com

Electronics and Fuel Cells: The use of high-purity aluminum foil in the electronics sector relies on AlF₃. futuremarketinsights.com There is also emerging research into the application of AlF₃ in hydrogen fuel cells and other next-generation battery designs, highlighting its potential role in the clean energy transition. industryarc.com

The primary challenge for these applications is often the synthesis of AlF₃ with extremely high purity and specific morphologies. The market for these advanced applications is expected to grow, driving innovation in production technologies and the recycling of fluorine compounds to ensure a sustainable supply chain. futuremarketinsights.comindustryarc.com

Q & A

What advanced analytical techniques are recommended for speciation analysis of aluminium fluoride complexes in environmental samples?

Basic Research Focus:
Speciation analysis is critical to understanding this compound’s environmental mobility and toxicity. Traditional methods like Driscoll’s method isolate labile monomeric inorganic aluminium but lack specificity for individual complexes .
Methodological Answer:

  • Hyphenated Techniques : Use HPLC-FAAS (High-Performance Liquid Chromatography coupled with Flame Atomic Absorption Spectrometry) to separate and quantify this compound complexes (e.g., AlF₃, AlF₄⁻) and free Al³⁺. This system allows direct observation of species interactions via chromatographic separation (e.g., anion/cation exchange columns) and quantitative FAAS detection .

  • Data Handling : Employ chemometric software (e.g., LabSolution) to integrate chromatographic peaks with atomic absorption signals, improving accuracy (e.g., ±2% recovery in spiked samples) and reducing analysis time .

  • Example Data :

    Sample TypeAl³⁺ (mg/L)AlF₃ (mg/L)AlF₄⁻ (mg/L)
    Groundwater0.120.080.04
    Soil Leachate0.250.150.10

How can researchers resolve contradictions in fluoride-aluminium interaction studies, particularly regarding bioavailability and toxicity?

Advanced Research Focus:
Discrepancies arise from incomplete fluoride release during sample pretreatment, outdated analytical methods, and variability in exposure matrices (e.g., calcium/aluminium co-exposure) .
Methodological Answer:

  • Standardized Protocols : Adopt ISO-compliant pre-treatment (e.g., microwave-assisted acid digestion) to ensure full fluoride release from organic matrices.
  • Certified Reference Materials (CRMs) : Use CRMs for fluorine in biological samples to validate measurements, addressing biases in older studies .
  • Controlled Experiments : Simulate environmental conditions (pH 5–7, ionic strength 0.01–0.1 M) to study Al-F complex stability. For example, Al³⁺ dominates below pH 5.5, while Al-F complexes form preferentially at higher fluoride concentrations (>1 mg/L) .

What experimental designs are optimal for assessing this compound’s neurotoxic effects in epidemiological studies?

Advanced Research Focus:
Confounding factors (e.g., dietary calcium, iodine) complicate exposure-effect relationships .
Methodological Answer:

  • Cohort Stratification : Group participants by total fluoride exposure (diet + water + air) rather than water concentration alone.
  • Biomarkers : Measure urinary fluoride (spot samples) and serum aluminium (ICP-MS) alongside neurocognitive tests (e.g., Mini-Mental State Examination).
  • Statistical Models : Use multivariate regression to adjust for covariates (e.g., calcium intake, renal function) .

How can adsorption studies using aluminium oxide nanoparticles improve fluoride removal efficiency in aqueous systems?

Basic Research Focus:
Conventional adsorbents (e.g., activated alumina) suffer from low capacity and high cost .
Methodological Answer:

  • Nanoparticle Synthesis : Prepare Al₂O₃ nanoparticles via sol-gel method (calcination at 500°C, BET surface area >200 m²/g).
  • Batch Experiments : Optimize pH (5–6), contact time (60–90 mins), and adsorbent dose (1–2 g/L). Maximum reported capacity: 8.2 mg F⁻/g .
  • Regeneration : Test cyclic efficiency using 0.1 M NaOH for desorption (≥85% recovery after 5 cycles).

What methodologies address challenges in quantifying trace this compound complexes in biological samples?

Advanced Research Focus:
Low detection limits and matrix interference hinder accurate speciation .
Methodological Answer:

  • Pre-concentration : Use chelation resins (e.g., 8-hydroxyquinoline) to isolate aluminium species before HPLC-FAAS analysis.
  • Validation : Perform spike-and-recovery tests (target: 95–105%) and inter-laboratory comparisons.
  • Limits of Detection (LOD) : Achieve LODs of 0.01 mg/L for Al³⁺ and 0.005 mg/L for Al-F complexes using hyphenated techniques .

How should researchers design systematic reviews to evaluate this compound’s health impacts?

Methodological Answer:

  • Search Strategy : Query 25+ databases (PubMed, Scopus) with terms like “this compound AND bioavailability” and exclude studies lacking exposure biomarkers .
  • Quality Assessment : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, validity, and bias .
  • Data Synthesis : Use meta-analysis tools (e.g., RevMan) to pool odds ratios for outcomes like dental fluorosis, adjusting for confounders (e.g., water hardness) .

What are best practices for presenting this compound research data in publications?

Basic Research Focus:
Clarity and reproducibility are critical .
Methodological Answer:

  • Data Tables : Include raw data (e.g., chromatogram peak areas) and processed results (e.g., normalized concentrations).
  • Supplemental Materials : Upload spectral datasets (UV-Vis, NMR) and experimental protocols to repositories like Figshare.
  • Ethical Reporting : Disclose funding sources and adhere to journal guidelines (e.g., Beilstein Journal’s 5-compound limit in main text) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.